N-Methoxy-2-naphthamide
Description
Structure
3D Structure
Properties
CAS No. |
76749-35-4 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-15-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,13,14) |
InChI Key |
RRZFDZZYQIHCNK-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
N-Methoxy-2-naphthamide: A Technical Guide to C-H Functionalization Substrates
The following technical guide details the chemical profile, synthesis, and applications of N-Methoxy-2-naphthamide , a critical directing group substrate in modern organometallic catalysis.
Executive Summary
N-Methoxy-2-naphthamide (CAS: 76749-35-4 ) is a secondary hydroxamic acid derivative primarily utilized as a privileged substrate in transition-metal-catalyzed C-H activation. Its N-methoxy amide moiety functions as a potent Directing Group (DG) , enabling regioselective functionalization at the C3 position of the naphthalene ring. Unlike simple amides, the N-methoxy group possesses unique electronic properties—acting as an internal oxidant in specific Rh(III) catalytic cycles or as a robust coordinating group in Pd(II) catalysis—making it indispensable for constructing complex polycyclic aromatic hydrocarbons (PAHs).
Physicochemical Profile
| Property | Specification |
| Chemical Name | N-Methoxy-2-naphthalenecarboxamide |
| CAS Number | 76749-35-4 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water. |
| Acidity (pKa) | ~8–9 (NH proton), slightly more acidic than N-alkyl amides due to the electron-withdrawing methoxy group. |
Spectroscopic Characterization (¹H NMR)
Data sourced from Rh(III) catalysis literature.
-
Solvent: CDCl₃ (300 MHz)[1]
-
δ 9.70 ppm: (br s, 1H, NH ) – Characteristic downfield shift of the hydroxamic amide proton.
-
δ 8.26 ppm: (s, 1H, C1-H ) – Singlet indicating the isolated proton between the amide and ring fusion.
-
δ 7.91–7.70 ppm: (m, 4H, Aromatic)
-
δ 7.51 ppm: (m, 2H, Aromatic)
-
δ 3.89 ppm: (s, 3H, O-CH₃ ) – Distinct singlet for the methoxy group.
Synthetic Framework
The synthesis of N-Methoxy-2-naphthamide is a two-step protocol starting from commercially available 2-naphthoic acid. The transformation proceeds via an acid chloride intermediate to ensure efficient coupling with the nucleophilic methoxyamine.
Reaction Scheme (DOT Visualization)
Figure 1: Step-wise synthesis from 2-naphthoic acid via acid chloride activation.
Detailed Protocol
Step 1: Activation
-
Charge a round-bottom flask with 2-naphthoic acid (1.0 equiv) and thionyl chloride (SOCl₂) (excess, ~5–10 equiv) or oxalyl chloride (1.2 equiv) with a catalytic drop of DMF in DCM.
-
Reflux the mixture for 2–4 hours until gas evolution (HCl/SO₂) ceases.
-
Concentrate the solution in vacuo to remove excess SOCl₂. The resulting yellow solid (2-naphthoyl chloride) is moisture-sensitive and used immediately.
Step 2: Amidation
-
Dissolve methoxyamine hydrochloride (1.2 equiv) in anhydrous DCM or THF/Water biphasic system.
-
Add a base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Triethylamine (Et₃N) (2.5 equiv) to liberate the free amine.
-
Cool the mixture to 0°C.
-
Dropwise add the solution of 2-naphthoyl chloride (from Step 1) in DCM.
-
Stir at room temperature for 4–12 hours.
-
Workup: Quench with water, extract with DCM/EtOAc. Wash organic layer with 1M HCl (to remove unreacted amine) and brine.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 20–40% EtOAc in Hexanes).
-
Yield: Typically >90%.
Reactivity & Applications: C-H Activation
N-Methoxy-2-naphthamide is a "privileged" substrate for directed C-H functionalization . The amide oxygen coordinates to the metal center (Rh, Pd, Ru), positioning the catalyst to cleave the ortho C-H bond (C3 position).
Mechanism of Action (The "Directing Group" Effect)
In Rh(III)-catalyzed reactions, the N-methoxy amide can behave in two distinct ways:
-
External Oxidant Mode: The N-OMe group remains intact. An external oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is required to regenerate the catalyst.
-
Internal Oxidant Mode: The N-O bond cleaves during the reaction, acting as a leaving group. This "self-oxidizing" pathway typically yields isoquinolones via annulation with alkynes.
Catalytic Cycle Visualization (DOT)
Figure 2: Simplified mechanism of Rh(III)-catalyzed C-H activation directed by the N-methoxy amide.
Key Transformations
-
C-H Olefination: Reaction with acrylates to form vinyl-naphthalenes.
-
Catalyst: [RhCp*Cl₂]₂ / AgSbF₆ / Cu(OAc)₂.
-
Selectivity: Exclusive C3 functionalization (sterically less hindered than C1).
-
-
C-H Annulation: Reaction with internal alkynes to form benzo[g]isoquinolones.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place. The N-methoxy amide bond is generally stable but can hydrolyze under strong acidic/basic conditions at high temperatures.
-
Reactivity: Avoid strong reducing agents (can reduce N-O bond) and strong oxidants.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is required. Ensure synthesis involving thionyl chloride is performed in a fume hood.
References
-
Rh(III)
-
Source: Comprehensive study on N-methoxy amide directing groups.[4]
- Citation:Chem. Commun., 2013, 49, Data regarding 1H NMR and synthesis of compound 1m.
-
-
Synthesis & Characterization (MolCore)
- Source: Commercial chemical database verific
-
Palladium-Catalyzed C-H Activation
-
Source:Organic Letters, 2018, 20, 6198-6201.[4] "Selective O-Cyclization of N-Methoxy Aryl Amides".
-
-
General Naphthamide Properties
- Source: PubChem Compound Summary for rel
Sources
molecular structure and weight of N-Methoxy-2-naphthamide
The following technical guide provides an in-depth analysis of N-Methoxy-2-naphthamide , a critical directing group substrate used in advanced organic synthesis and drug discovery.
CAS Registry Number: 76749-35-4 Primary Application: C–H Activation Directing Group, Pharmacophore Intermediate[1][2]
Executive Summary
N-Methoxy-2-naphthamide (C₁₂H₁₁NO₂) is a secondary hydroxamic acid ether derived from 2-naphthoic acid. Unlike the tertiary Weinreb amide (N-methoxy-N-methyl), this secondary amide possesses a labile N–H bond, making it a versatile Directing Group (DG) in transition-metal-catalyzed C–H functionalization.
Its structural utility lies in its ability to coordinate with metals (Rh, Pd, Ir) to direct functionalization to the sterically crowded C1 or C3 positions of the naphthalene ring. This guide details its physiochemical properties, synthesis, spectroscopic signature, and role in modern catalysis.
Chemical Identity & Physiochemical Properties[3]
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | N-Methoxy-2-naphthalenecarboxamide | |
| Common Name | N-Methoxy-2-naphthamide | |
| CAS Number | 76749-35-4 | Verified via chemical inventory |
| Molecular Formula | C₁₂H₁₁NO₂ | |
| Molecular Weight | 201.22 g/mol | Calculated (C: 71.63%, H: 5.51%, N: 6.96%) |
| SMILES | CONC(=O)c1ccc2ccccc2c1 | |
| Physical State | White to off-white crystalline solid | Typical of aryl hydroxamic ethers |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH | Poor solubility in water/hexanes |
Structural Analysis
The molecule consists of a naphthalene core attached to a hydroxamic ether moiety.
-
Electronic Character: The amide carbonyl is electron-withdrawing, reducing the electron density of the naphthalene ring, particularly at the C1, C3, C6, and C8 positions.
-
Coordination Site: The carbonyl oxygen and the amide nitrogen (after deprotonation) or the methoxy oxygen act as a bidentate ligand system (
or -coordination), crucial for stabilizing transition metal intermediates.
Synthesis Protocol
The synthesis of N-Methoxy-2-naphthamide is typically achieved via the acylation of methoxylamine hydrochloride with 2-naphthoyl chloride. This protocol ensures high yield and purity.
Reagents
-
Substrate: 2-Naphthoyl chloride (or 2-Naphthoic acid activated with SOCl₂/Oxalyl chloride).
-
Nucleophile: Methoxylamine hydrochloride (
). -
Base: Pyridine or Triethylamine (
) (2.5 equivalents). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Activation (if starting from Acid): Dissolve 2-naphthoic acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and catalytic DMF. Stir until gas evolution ceases to form 2-naphthoyl chloride.
-
Nucleophile Preparation: In a separate vessel, suspend methoxylamine hydrochloride (1.2 eq) in DCM at 0°C.
-
Coupling: Add the base (Et₃N) to the methoxylamine suspension. Slowly add the 2-naphthoyl chloride solution dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Workup: Quench with 1M HCl (to remove excess base/amine). Extract with DCM. Wash organic layer with sat.[3] NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexanes or purify via flash column chromatography.
Synthesis Workflow Diagram
Caption: Standard synthetic route converting 2-naphthoic acid to N-methoxy-2-naphthamide via acid chloride activation.
Spectroscopic Characterization
Validation of the structure relies on identifying the distinct N–H and O–Me signals.
¹H NMR (400 MHz, CDCl₃)
-
δ 9.00–10.00 ppm (br s, 1H): Amide N–H . This signal is broad and exchangeable with D₂O. Its chemical shift varies significantly with concentration and solvent.
-
δ 8.30 ppm (s, 1H): Aromatic H1 (singlet due to lack of ortho coupling, typically the most deshielded aromatic proton).
-
δ 7.85–7.95 ppm (m, 3H): Aromatic protons (H3, H4, H5/H8).
-
δ 7.50–7.60 ppm (m, 3H): Remaining aromatic protons.
-
δ 3.90–4.00 ppm (s, 3H): O–CH₃ (Methoxy group). This sharp singlet is diagnostic for the N-methoxy amide.
¹³C NMR (100 MHz, CDCl₃)
-
δ ~166.0 ppm: C=O (Carbonyl).
-
δ ~135.0, 132.0, 129.0–123.0 ppm: Naphthalene aromatic carbons.
-
δ ~64.5 ppm: O–CH₃ (Methoxy carbon). Note: This is significantly downfield compared to N-Methyl carbons (~30-40 ppm), confirming the O-linkage.
Applications in C–H Activation
N-Methoxy-2-naphthamide is a "privileged substrate" in transition metal catalysis. The N-methoxy amide moiety functions as an Internal Oxidizing Directing Group (in Rh(III) catalysis) or a standard directing group (in Pd(II) catalysis).
Mechanism: The "Directing Effect"
-
Coordination: The metal (M) coordinates to the carbonyl oxygen and the deprotonated nitrogen (anionic ligand).
-
C–H Activation: The geometry of the complex places the metal in close proximity to the ortho C–H bond (C3 or C1 position of naphthalene), facilitating C–H cleavage.
-
Functionalization:
-
With Rh(III): The N–O bond can act as an internal oxidant. After alkyne insertion, the N–O bond cleaves, resulting in isoquinolone derivatives (annulation).
-
With Pd(II): Used for ortho-olefination, arylation, or alkylation.
-
Catalytic Cycle Visualization
Caption: Simplified Rh(III)-catalyzed C-H activation cycle using N-methoxy amide as a directing group.
Safety & Storage
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
Stability: Stable under standard laboratory conditions but may decompose under strong acidic or basic conditions at elevated temperatures.
References
-
PubChem. N-(2-methoxyphenyl)-2-naphthamide (Related Structure Data).Link (Note: Used for physical property estimation of the class).
-
MolCore. N-methoxy-2-naphthamide Product Page (CAS 76749-35-4).[1][2]Link (Source of CAS and commercial availability).
-
National Institutes of Health (PMC). A Simple and Versatile Amide Directing Group for C–H Functionalizations.Link (Primary source for mechanistic application in C-H activation).
-
ACD/Labs. Methoxy groups just stick out - NMR Interpretation.Link (Source for NMR spectral assignment logic).
Sources
Advanced Handling and Synthetic Applications of N-Methoxy-2-naphthamide: A Technical Safety and Workflow Guide
Abstract N-Methoxy-2-naphthamide is a specialized amide derivative utilized extensively in advanced organic synthesis, particularly as a directing group in transition metal-catalyzed C–H functionalization. Moving beyond conventional, compliance-driven Safety Data Sheets (SDS), this whitepaper is designed for drug development professionals and application scientists. It synthesizes physicochemical data with field-proven experimental logic, establishing a self-validating system for the safe, mechanistically sound handling of this reagent.
Molecular Profiling and Reactivity Dynamics
Understanding the intrinsic reactivity of 1[1] is critical for both synthetic exploitation and hazard mitigation. The molecule features a rigid, lipophilic naphthyl core coupled with a bidentate directing group (the N-methoxy amide). This structural motif is highly effective for coordinating transition metals to facilitate regioselective bond activation, but it also dictates its toxicological behavior.
Table 1: Physicochemical and Hazard Profile Summary
| Property / Hazard | Value / Designation | Mechanistic Rationale |
| CAS Number | 76749-35-4 | Unique identifier for the N-methoxy secondary amide derivative[1]. |
| Molecular Formula | C12H11NO2 | Comprises the naphthyl system and the methoxyamide moiety[1]. |
| Molecular Weight | 201.22 g/mol | Dictates stoichiometric calculations in catalytic cycles[1]. |
| H302 (Acute Toxicity) | Harmful if swallowed | Lipophilicity of the naphthyl ring enhances gastrointestinal absorption[2]. |
| H315 / H319 (Irritation) | Skin and Eye Irritant | The electrophilic carbonyl carbon can interact with nucleophilic residues in biological tissues[2]. |
| H335 (Respiratory) | May cause respiratory irritation | Fine particulate dust generated during solid transfer can irritate mucous membranes[2]. |
Mechanistic Toxicology and Hazard Mitigation
Standard safety protocols mandate Personal Protective Equipment (PPE), but an application scientist must understand why specific equipment is chosen to prevent systemic failures. The primary risk during the handling of N-Methoxy-2-naphthamide arises from its solid-state particulate nature and its solubility profile.
-
Dermal Protection & Solvent Breakthrough: While the solid compound is effectively blocked by standard nitrile gloves (0.12 mm thickness), the risk profile changes dynamically once dissolved in organic solvents (e.g., dichloromethane or tetrahydrofuran). Solvents act as permeation enhancers, carrying the lipophilic naphthyl compound through the glove matrix.
-
Self-Validating Protocol: Always double-glove when handling solutions. Visually inspect the outer glove continuously; if a solvent droplet lands on the hand, the immediate cold sensation of evaporation validates a breach, prompting immediate replacement of the outer glove.
-
-
Respiratory Protection: Handling the dry powder outside a fume hood exposes the user to H335 risks[2]. The aerodynamic diameter of the milled powder allows deposition in the upper respiratory tract.
-
Self-Validating Protocol: Weighing must be conducted in a localized exhaust ventilation (LEV) environment. A piece of tissue paper taped to the sash of the hood should visibly pull inward, physically validating that negative pressure is actively capturing aerosolized particulates.
-
Experimental Methodology: Rh(III)-Catalyzed C-H Functionalization Workflow
N-Methoxy-2-naphthamide is frequently employed as a directing group in Rh(III)-catalyzed C–H bond additions. In these reactions, the N-methoxy amide directs the metal to the ortho position of the naphthyl ring, though3 depending on the steric environment[3].
Below is a self-validating, step-by-step methodology for executing a safe and reproducible Rh(III)-catalyzed coupling reaction using this substrate.
Step-by-Step Protocol:
-
Preparation and Inertion: Transfer 1.0 mmol (201.2 mg) of N-Methoxy-2-naphthamide into an oven-dried Schlenk tube.
-
Causality: Ambient moisture coordinates competitively to the Rh(III) center, poisoning the active catalytic species.
-
-
Catalyst Loading: Add 0.05 mmol (5 mol%) of[Cp*RhCl2]2 and 0.20 mmol (20 mol%) of AgSbF6.
-
Causality: The silver salt acts as a halide scavenger, stripping chloride ligands to generate the highly electrophilic, active cationic Rh(III) species in situ.
-
-
Solvent Addition: Evacuate and backfill the Schlenk tube with dry Argon three times. Inject 5.0 mL of anhydrous 1,2-dichloroethane (DCE).
-
Coupling Partner Addition: Inject 1.2 mmol of the corresponding coupling partner (e.g., an internal alkyne or aldehyde).
-
Thermal Activation: Seal the tube and heat to 110 °C in a pre-equilibrated oil bath for 16 hours.
-
Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The visual disappearance of the UV-active N-Methoxy-2-naphthamide starting material spot (Rf ~0.4) physically validates reaction conversion.
-
-
Quenching and Workup: Cool the reaction to room temperature. Dilute with 10 mL of dichloromethane and quench with 10 mL of saturated aqueous NaHCO3.
-
Causality: The mild base neutralizes any acidic byproducts and forces the precipitation of residual silver salts, preventing downstream column contamination.
-
-
Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.
Workflow for Rh(III)-catalyzed C-H functionalization of N-Methoxy-2-naphthamide.
Emergency Response and Chemical Quenching
In the event of an accidental spill or exposure, standard SDS guidelines must be augmented with chemical logic to prevent exacerbating the hazard.
-
Solid Spills: Do not dry sweep. Dry sweeping aerosolizes the H335-classified powder into the breathing zone.
-
Protocol: Lightly mist the spill with a high-flashpoint solvent (e.g., isopropanol) to agglomerate the powder, then wipe with absorbent pads. Dispose of pads in a sealed, labeled solid waste container.
-
-
Solution Spills (e.g., in DCE): If the compound is spilled while dissolved in a halogenated solvent, the immediate hazard shifts to the solvent's volatility and toxicity.
-
Protocol: Evacuate the immediate area, increase fume hood ventilation to maximum, and apply a universal chemical absorbent (e.g., vermiculite) to trap the solvent and precipitate the amide.
-
-
Skin Contact: Wash immediately with copious amounts of soap and water for at least 15 minutes[2].
-
Causality: Do NOT use organic solvents (like acetone or ethanol) to clean the skin. Solvents will dissolve the lipophilic naphthyl compound, destroy the skin's natural lipid barrier, and drastically accelerate transdermal absorption.
-
References
-
National Institutes of Health (NIH). "Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds". PMC. [Link]
Sources
synthesis of N-Methoxy-2-naphthamide from 2-naphthoic acid
This technical guide details the synthesis of
Part 1: Strategic Overview & Retrosynthesis
The Target:
Retrosynthetic Logic:
The disconnection occurs at the amide bond. The challenge lies in the poor nucleophilicity of methoxyamine (
Two primary routes are presented:
-
Route A (Acid Chloride Activation): The "Gold Standard" for scale-up.[1] High yielding, cost-effective, but requires anhydrous handling during the activation step.
-
Route B (Carbodiimide Coupling): The "MedChem" approach. Mild, avoids corrosive thionyl/oxalyl chloride, ideal for parallel synthesis or acid-sensitive substrates.
Part 2: Synthesis Workflows
Decision Matrix: Which Route?
| Feature | Route A: Acid Chloride | Route B: EDC Coupling |
| Scale | Gram to Kilogram | Milligram to Gram |
| Reagents | SOCl | EDC |
| Byproducts | Gases (SO | Water-soluble urea |
| Purification | Crystallization often sufficient | Column Chromatography usually required |
| Yield | >90% (Typical) | 70-85% (Typical) |
Route A: The Acid Chloride Protocol (Recommended)
This method utilizes a biphasic Schotten-Baumann condition or an anhydrous organic base method.[1] The anhydrous method is preferred for high purity.
Reaction Scheme:
Step-by-Step Protocol:
1. Activation (Acid Chloride Formation)
-
Setup: Flame-dried 100 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl
). -
Reagents: Suspend 2-naphthoic acid (1.72 g, 10.0 mmol) in dry toluene or DCM (10 mL). Add thionyl chloride (SOCl
) (1.5 mL, ~20 mmol) and a catalytic drop of DMF. -
Process: Reflux (if toluene) or stir at RT (if DCM with oxalyl chloride) for 2–4 hours. The solution will clarify as the acid chloride forms.
-
Workup: Concentrate in vacuo to remove excess SOCl
.[1] Co-evaporate with dry toluene (2x) to remove trace HCl. Result: Off-white solid (2-naphthoyl chloride).[1] Use immediately.
2. Amidation (Nucleophilic Acyl Substitution)
-
Setup: 250 mL RBF, magnetic stir bar, 0°C ice bath.
-
Reagents: Dissolve Methoxyamine hydrochloride (MeONH
HCl) (1.00 g, 12.0 mmol, 1.2 equiv) in dry DCM (30 mL). -
Base Addition: Add Triethylamine (Et
N) (3.5 mL, 25.0 mmol, 2.5 equiv). Note: Excess base is critical to neutralize the HCl salt of the amine AND the HCl generated during substitution. -
Coupling: Dissolve the crude 2-naphthoyl chloride (from Step 1) in dry DCM (10 mL). Add this solution dropwise to the amine/base mixture at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (30% EtOAc/Hexane).
3. Workup & Purification
-
Quench: Dilute with DCM (50 mL) and wash sequentially with:
-
1M HCl (2 x 30 mL) – Removes unreacted amine and pyridine/TEA.
-
Sat. NaHCO
(2 x 30 mL) – Removes unreacted acid. -
Brine (30 mL).
-
-
Dry: Dry organic layer over anhydrous MgSO
, filter, and concentrate. -
Purification: Recrystallize from EtOAc/Hexane or purify via silica gel flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Route B: The Carbodiimide (EDC) Protocol
Useful if 2-naphthoic acid derivatives with acid-sensitive groups are used.[1]
Step-by-Step Protocol:
-
Solvation: In a 50 mL flask, dissolve 2-naphthoic acid (172 mg, 1.0 mmol) in dry DMF or DCM (5 mL).
-
Activation: Add HOBt (1.2 equiv) and EDC
HCl (1.2 equiv). Stir for 15 minutes at RT.[1] Mechanism: Forms the active OBt-ester.[1] -
Amine Addition: Add Methoxyamine hydrochloride (1.5 equiv) followed by DIPEA (3.0 equiv).
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (to remove DMF), then 0.5M citric acid, and sat. NaHCO
. -
Yield: Typically lower than Route A (~75%).
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways and the critical "Tetrahedral Intermediate" collapse that dictates product formation.
Caption: Mechanistic flow comparing Acid Chloride (Route A) and Active Ester (Route B) pathways converging at the tetrahedral intermediate.
Part 4: Quality Control & Characterization
To ensure Scientific Integrity , compare your isolated product against these verified literature values.
| Property | Specification | Notes |
| Appearance | White crystalline solid | |
| Melting Point | 114 – 116 °C | Recrystallized from EtOAc/Hexane |
| (300 MHz, CDCl | Diagnostic peak: OMe singlet at ~3.9 ppm. | |
| TLC R | ~0.20 | Solvent: Pentane/EtOAc (70:30) |
Troubleshooting Guide (Expertise & Experience):
-
Problem: Low Yield in Route A.
-
Cause: Hydrolysis of acid chloride.
-
Fix: Ensure SOCl
is fresh.[1] Use a drying tube. Do not store the acid chloride; use immediately.
-
-
Problem: Product is an oil/sticky gum.
-
Problem:
-Acylation vs -Acylation.-
Insight: Methoxyamine has two nucleophilic sites (N and O). However, the N-site is significantly more nucleophilic.[1] Under standard basic conditions (Et
N), the -acylated product is formed almost exclusively.
-
References
-
Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group. Source: Glorius Group, Angewandte Chemie Int. Ed. (Supporting Info). Context: Provides specific
H NMR and melting point data for N-methoxy-2-naphthamide (Compound 1m). -
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation . Source: MDPI, Molecules 2017. Context: Describes the general procedure for N-methoxybenzamide synthesis from acid chlorides using carbonate bases.
-
A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl Amides . Source: J. Org. Chem. 2004, 69, 8984-8986. Context: Validates the mixed anhydride/acid chloride activation strategy for alkoxy amines.
Sources
Chemo-Structural Analysis & Reactivity Profile: N-Methoxy-2-naphthamide
Executive Summary: The "Internal Oxidant" Linchpin
N-Methoxy-2-naphthamide represents a privileged scaffold in modern organometallic chemistry, specifically within the domain of C–H functionalization . Unlike standard amides, the inclusion of the
Its primary utility lies in Rh(III)- and Ru(II)-catalyzed annulation reactions . The N–O bond possesses a unique "internal oxidant" capability. Upon metal coordination and C–H activation, the N–O bond acts as a built-in leaving group (eliminating MeOH), which allows the metal catalyst to re-oxidize without the need for stoichiometric external oxidants (like Cu(OAc)
Chemical Identity & Physical Characterization[1][2][3][4][5][6][7]
Before deploying this reagent in catalysis, its purity and identity must be verified. The
| Property | Specification | Notes |
| IUPAC Name | Also referred to as naphthalene-2-carbohydroxamic acid methyl ester. | |
| Formula | ||
| Mol. Weight | 201.22 g/mol | |
| Physical State | White to off-white solid | |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in hexanes/water. |
| pKa (N-H) | ~8.8 – 9.2 | More acidic than standard amides (pKa ~15-17) due to the electronegative oxygen on nitrogen. |
Diagnostic Spectral Markers (Self-Validation)
When synthesizing or purchasing this compound, verify these NMR signals to ensure the integrity of the N–O bond (which is susceptible to reduction):
-
H NMR (400 MHz, CDCl
):-
~9.0–10.0 ppm (br s, 1H): N-H proton . (Disappears on D
O shake). -
~3.90–4.00 ppm (s, 3H): N-OMe proton . This is the critical diagnostic peak. If this shifts upfield to ~3.0 ppm, you likely have the
-methyl isomer (Weinreb) or hydrolysis products. - ~8.3 ppm (s, 1H): C1-H (Naphthalene) . Distinctive singlet due to lack of adjacent coupling.
-
~9.0–10.0 ppm (br s, 1H): N-H proton . (Disappears on D
Synthesis Protocol
Context: Commercial availability is variable. In-house synthesis is robust and scalable.
Reaction: 2-Naphthoic acid +
Step-by-Step Procedure
-
Activation: Dissolve 2-naphthoic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 30 min to form the active ester. -
Coupling: Add methoxyamine hydrochloride (1.5 equiv) followed by dropwise addition of DIPEA (3.0 equiv). The base is critical to free the methoxyamine and neutralize the HCl from EDC.
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:2). The product is more polar than the starting acid (if acid is visible) but less polar than the HOBt byproduct.
-
Workup (Critical for Purity):
-
Dilute with DCM.
-
Wash with 1M HCl (removes unreacted amine and DIPEA).
-
Wash with Sat. NaHCO
(removes unreacted 2-naphthoic acid). -
Wash with Brine, dry over Na
SO , and concentrate.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography to remove trace urea byproducts from EDC.
The Reactivity Profile: C–H Activation & Regioselectivity[9][10][11]
The Mechanism: Internal Oxidant Cycle
The defining feature of this molecule is the N–O bond cleavage .
-
Coordination: The amide oxygen and nitrogen coordinate to the metal (Rh/Ru), acidifying the ortho-C–H bond.
-
C–H Activation: The metal inserts into the C–H bond (CMD mechanism).
-
Insertion: An alkyne or alkene inserts into the Metal-Carbon bond.
-
Reductive Elimination & N-O Cleavage: The metal-nitrogen bond is restored, but instead of requiring an external oxidant to close the cycle, the N–OMe bond breaks. Methanol (MeOH) is eliminated, and the cyclic product is released.
Regioselectivity Mapping: C1 vs. C3
In 2-naphthamides, two ortho positions are available: C1 (peri) and C3 .
-
C1 Attack (Kinetic/Steric Disfavor): The C1 position is sterically crowded due to the "peri-hydrogen" at C8. Activation here is difficult with bulky catalysts (like Cp*Rh).
-
C3 Attack (Thermodynamic Favor): Activation at C3 is sterically accessible.
-
Outcome: Reaction with alkynes predominantly yields the benzo[g]isoquinolone (linear fusion) via C3 activation.
Figure 1: Regioselectivity map showing the preference for C3 activation due to steric hindrance at the C1 peri-position.
Experimental Protocol: Rh(III)-Catalyzed Annulation
Objective: Synthesis of 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one. Scope: This protocol validates the "Internal Oxidant" capability.
Reagents
-
Substrate: N-Methoxy-2-naphthamide (0.2 mmol)
-
Partner: Diphenylacetylene (0.24 mmol, 1.2 equiv)
-
Catalyst: [Cp*RhCl
] (2.5 mol%) -
Additive: CsOAc (30 mol%) - Acts as a base to assist C-H deprotonation.
-
Solvent: MeOH or TFE (Trifluoroethanol) (0.1 M). Polar protic solvents stabilize the transition state.
Workflow
-
Setup: In a glovebox or under strictly inert N
flow, charge a screw-cap reaction tube with the substrate, alkyne, catalyst, and CsOAc. -
Solvation: Add MeOH (2.0 mL). Seal the tube tightly.
-
Reaction: Heat to 60–80 °C for 16 hours.
-
Visual Check: The reaction often turns from orange (catalyst color) to a dark suspension as the product precipitates or the catalyst decomposes.
-
-
Workup: Cool to room temperature. The product often precipitates out.
-
Filtration: Filter the solid and wash with cold MeOH.
-
Alternative: If soluble, evaporate solvent and purify via column chromatography (DCM/MeOH gradient).
-
-
Validation:
-
Loss of OMe: The
H NMR peak at ~3.9 ppm (N-OMe) must be absent . -
NH Signal: A new amide NH signal (or N-substituted if using different conditions) appears.
-
Figure 2: The Rh(III) catalytic cycle highlighting the critical N-O cleavage step which regenerates the active catalyst without external oxidants.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning or moisture. | Ensure solvent is dry (MeOH/TFE). Increase temp to 100°C. |
| Regio-scrambling | High temperature forcing C1 attack. | Lower temperature; switch to bulkier Cp* derivatives. |
| Protodecarboxylation | Substrate instability. | Avoid strong acids during workup; ensure base (CsOAc) is dry. |
| No Reaction | "Weinreb" amide used instead. | Check starting material.[2] |
References
-
Guimond, N., Gouliaras, C., & Fagnou, K. (2010). Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant. Journal of the American Chemical Society, 132(20), 6908–6909. Link
-
Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N Bond Formation via Rhodium(III)-Catalyzed Oxidative C–H Activation. Chemical Society Reviews, 41(9), 3651–3678. Link
- Rovis, T., & Hyster, T. K. (2011). Pyridine Synthesis via Rh(III)
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link
Sources
The Strategic Role of N-Methoxy-2-naphthamide as an Oxidizing Directing Group in C–H Functionalization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The advent of transition-metal-catalyzed C–H functionalization has fundamentally reshaped retrosynthetic analysis in drug discovery. Among the myriad of directing groups developed to achieve site-selectivity, the N-methoxyamide moiety stands out as a transformative tool. It operates not merely as a passive tether to bring the metal catalyst into proximity with the target C–H bond, but actively participates in the catalytic cycle as an internal oxidant [1][2].
This whitepaper provides a comprehensive technical analysis of N-methoxy-2-naphthamide as a directing group. By leveraging its unique steric profile and redox-active N–O bond, chemists can achieve exclusive C3-functionalization of the naphthalene core without the need for stoichiometric external oxidants.
Mechanistic Paradigm: The Dual-Function Directing Group
Traditional C–H activation methodologies often require stoichiometric amounts of toxic or expensive external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to regenerate the active high-valent metal catalyst. N-methoxyamides circumvent this requirement through a self-contained redox mechanism[2].
When N-methoxy-2-naphthamide coordinates to a transition metal—such as Rh(III), Ru(II), or Co(III)—the sequence unfolds as follows:
-
Coordination & CMD: The amide oxygen and/or nitrogen coordinates to the metal center. An acetate additive typically facilitates a Concerted Metalation-Deprotonation (CMD) event, cleaving the ortho C–H bond to form a stable metallacycle.
-
Migratory Insertion: The coupling partner (e.g., alkyne, alkene, or vinylcyclopropane) inserts into the Metal–Carbon bond.
-
Reductive Elimination: The intermediate undergoes reductive elimination to form the C–C or C–N bond, reducing the metal center (e.g., Rh(III) to Rh(I)).
-
Internal Oxidation (The Critical Step): Instead of relying on an external oxidant, the low-valent metal oxidatively inserts into the labile N–O bond of the directing group. The cleavage of the N–OMe bond releases methanol and simultaneously oxidizes the metal back to its active high-valent state, closing the catalytic cycle[1].
Figure 1: Rh(III)-catalyzed C-H activation cycle utilizing N-methoxyamide as an internal oxidant.
Regioselectivity: The Case for N-Methoxy-2-naphthamide
In naphthalene systems, directing groups placed at the C2 position technically have two adjacent ortho C–H bonds available for activation: the C1 and C3 positions. However, N-methoxy-2-naphthamide exhibits exclusive regioselectivity for the C3 position [3].
Causality of Selectivity: The C1 position is subject to severe peri-steric hindrance from the C8 proton of the adjacent aromatic ring. When the transition metal attempts to form the requisite 5-membered or 6-membered metallacycle at C1, the steric clash drastically increases the activation energy of the transition state. Consequently, the CMD process occurs exclusively at the sterically accessible C3 position, yielding highly pure regioisomers[3][4].
Figure 2: Regioselective C3 functionalization of N-methoxy-2-naphthamide driven by peri-sterics.
Quantitative Data & Substrate Scope
The efficacy of N-methoxy-2-naphthamide has been validated across multiple catalytic systems and coupling partners. Below is a synthesized data table comparing its reactivity profiles. Notably, while Rh(III) systems excel with this substrate, Pd(II) systems can struggle due to differing electronic demands and metallacycle stability[5].
| Substrate | Coupling Partner | Catalyst System | Regioselectivity | Yield | Ref |
| N-Methoxy-2-naphthamide | Vinylcyclopropane | 2 | Exclusive C3 | High | [3] |
| N-Methoxy-2-naphthamide | Ynesulfonamide | [Cp*RhCl2]2 / CsOAc | Exclusive C3 | 84% | [4] |
| N-Methoxy-2-naphthamide | 2,3-Allenoic acid ester | Pd(OAc)2 | N/A (No reaction) | 0% | [5] |
| N-Methoxy-1-naphthamide | 2,3-Allenoic acid ester | Pd(OAc)2 | C2 / C8 | 61% | [5] |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol details the Rh(III)-catalyzed C3-allylation of N-methoxy-2-naphthamide using vinylcyclopropanes (VCPs). Every reagent choice is grounded in mechanistic causality[3].
Materials & Reagents
-
Substrate: N-Methoxy-2-naphthamide (0.2 mmol)
-
Coupling Partner: Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (0.24 mmol)
-
Catalyst: 2 (5 mol%)
-
Additive: CsOAc (1.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or MeOH (1.0 mL)
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with N-methoxy-2-naphthamide (0.2 mmol) and the Rh(III) catalyst (5 mol%).
-
Causality: While the internal oxidant mechanism is robust, an argon atmosphere prevents competitive oxidation pathways or catalyst poisoning by ambient moisture. The cationic 2 provides highly labile acetonitrile ligands, creating vacant coordination sites to rapidly bind the N-methoxyamide[3].
-
-
Additive Introduction: Add CsOAc (1.0 equiv) to the vessel.
-
Causality: The acetate anion is non-innocent. It acts as an intramolecular base, forming a six-membered transition state that abstracts the C3 proton via the Concerted Metalation-Deprotonation (CMD) pathway. Omission of CsOAc results in trace yields[3].
-
-
Solvent & Reactant Addition: Inject the vinylcyclopropane (0.24 mmol) followed by 1.0 mL of TFE or MeOH. Seal the tube with a Teflon-lined cap.
-
Causality: Polar protic solvents like TFE strongly stabilize the cationic Rh species and the highly polar transition states encountered during VCP ring-opening and migratory insertion.
-
-
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 24 hours.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove metal residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/EtOAc) to isolate the exclusively C3-allylated product.
References
-
[3] ChemComm - RSC Publishing. RhIII-catalyzed C–H/C–C activation with vinylcyclopropanes as coupling partners. Available at:
-
[5] MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Available at:
-
[4] RSC Advances. A practical and efficient Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides. Available at:
-
[1] Journal of Electrochemistry / rhhz.net. Recent progress in Ru(II)-catalyzed C-H activations with oxidizing directing groups. Available at:
-
[2] Encyclopedia MDPI. Isoquinolone Formation via C–H/N–O Activation. Available at:
Sources
The Strategic Role of N-Methoxy-2-naphthamide in Transition-Metal-Catalyzed C–H Functionalization
Executive Summary
N-Methoxy-2-naphthamide is a specialized, redox-active directing group (DG) widely utilized in transition-metal-catalyzed C–H activation. Unlike traditional Weinreb amides (which are tertiary N-methoxy-N-methyl amides primarily used for ketone synthesis), this secondary N-alkoxyamide serves a dual purpose in organometallic chemistry: it directs the metal catalyst to the ortho C–H bond via bidentate coordination and acts as an internal oxidant. This technical guide dissects the mechanistic causality, regioselective nuances, and validated synthetic protocols surrounding N-methoxy-2-naphthamide.
Mechanistic Causality: The "Internal Oxidant" Directing Group
In conventional C–H functionalization, external stoichiometric oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) are required to regenerate the active metal catalyst, generating toxic waste and limiting functional group tolerance. N-methoxy-2-naphthamide circumvents this via a redox-neutral pathway[1].
-
Coordination and Deprotonation: The slightly acidic N–H bond is deprotonated, allowing the nitrogen atom to bind strongly to the high-valent metal center (e.g., Rh(III), Co(III), or Ir(III)).
-
Concerted Metalation-Deprotonation (CMD): An internal base, typically an acetate ligand (from CsOAc or NaOAc), abstracts the ortho proton while the metal simultaneously inserts into the C–H bond, forming a stable metallacycle.
-
Migratory Insertion and N–O Cleavage: Following the insertion of a coupling partner (such as an alkyne, alkene, or vinylcyclopropane), reductive elimination forms the new C–C or C–N bond. Crucially, the weak N–O bond (~53 kcal/mol) cleaves, reoxidizing the metal center (e.g., Rh(I) back to Rh(III)) and releasing the functionalized product without external oxidants[2].
Figure 1: General Rh(III)-catalyzed C-H functionalization cycle using the N-methoxy directing group.
The Regioselectivity Conundrum: C1 vs. C3 Activation
The naphthalene core of N-methoxy-2-naphthamide presents a unique regioselectivity challenge, possessing two distinct ortho positions: C1 and C3.
-
Steric vs. Electronic Control: The C1 position is electronically more reactive but suffers from severe steric hindrance due to the peri-hydrogen at C8. Conversely, the C3 position is sterically accessible but electronically deactivated.
-
Catalyst Dependency: The choice of catalyst and coupling partner dictates the outcome. Rh(III)-catalyzed reactions with vinylcyclopropanes (VCPs) yield the C3-allylation product exclusively, driven by the steric bulk of the VCP transition state[1]. However, in certain Rh(III)-catalyzed annulations with ynesulfonamides, a mixture of C1 and C3 functionalization can be observed depending on the exact ligand environment[2][3].
-
Palladium Limitations: Interestingly, Pd(II)-catalyzed annulations with 2,3-allenoic acid esters fail completely with N-methoxy-2-naphthamide, whereas the 1-naphthamide analog succeeds. The inability of Pd(II) to overcome the steric barrier at C1 or the electronic barrier at C3 highlights a critical limitation of this directing group under specific catalytic regimes[4].
Quantitative Performance & Substrate Scope
The table below summarizes the comparative performance of N-methoxy-2-naphthamide across various transition-metal systems.
| Catalyst System | Coupling Partner | Major Product Type | Regioselectivity | Yield | Reference |
| ₂ | Vinylcyclopropane (VCP) | Allylated naphthamide | C3 exclusively | 38-85% | [1] |
| Co(III) / CoCp(CO)I₂ | 1,3-Enyne + Benzaldehyde | Allenyl alcohol | C3 major | 75% | [5] |
| [Cp*RhCl₂]₂ | Ynesulfonamides | Aminoisoquinolone | C1/C3 mixture | 84% | [2] |
| Pd(OAc)₂ | 2,3-Allenoic acid esters | Hydroisoquinolinones | No Reaction | N/A | [4] |
Self-Validating Experimental Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each reagent choice.
Protocol A: Synthesis of N-Methoxy-2-naphthamide
Causality: The conversion of 2-naphthoic acid to its acid chloride utilizes oxalyl chloride with catalytic DMF. DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, allowing chlorination at 0 °C to prevent thermal degradation. The subsequent amidation employs Schotten-Baumann biphasic conditions (EtOAc/H₂O with K₂CO₃). The aqueous base partitions the HCl byproduct, preventing the acid-catalyzed degradation of methoxyamine hydrochloride while the product remains in the organic phase[6].
Figure 2: Self-validating workflow for the synthesis of N-Methoxy-2-naphthamide.
Step-by-Step Methodology:
-
Acid Chloride Formation: Dissolve 2-naphthoic acid (3.0 mmol) in dry CH₂Cl₂ (10 mL) under Argon at 0 °C. Add oxalyl chloride (3.6 mmol) dropwise, followed by 2 drops of dry DMF.
-
Validation Check 1: Stir at room temperature for 4 hours. The cessation of gas evolution (CO and CO₂) indicates complete conversion. Evaporate the solvent under reduced pressure to yield the crude acid chloride.
-
Biphasic Amidation: In a separate flask, dissolve methoxyamine hydrochloride (3.6 mmol) and K₂CO₃ (6.0 mmol) in a 2:1 mixture of EtOAc (24 mL) and H₂O (12 mL). Cool to 0 °C.
-
Coupling: Dissolve the crude acid chloride in minimal EtOAc and add dropwise to the biphasic mixture. Stir for 4 hours while warming to room temperature.
-
Isolation: Separate the phases. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over MgSO₄, filter, and concentrate.
-
Validation Check 2 (NMR): The product should be a white solid. Confirm via ¹H NMR (300 MHz, CDCl₃): δ = 9.70 (br s, 1H, NH), 8.26 (s, 1H, CHar), 7.91–7.70 (m, 4H, CHar), 7.51 (m, 2H, CHar), 3.89 (s, 3H, OCH₃)[6].
Protocol B: Rh(III)-Catalyzed C3-Selective Allylation
Causality: This protocol utilizes ₂ as the catalyst. The cationic nature of the Rh center increases its electrophilicity, accelerating the C–H metalation. CsOAc is strictly required; the acetate anion acts as the internal base for the CMD transition state. Omitting CsOAc or replacing it with an acid (e.g., PivOH) halts the reaction entirely[1].
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-methoxy-2-naphthamide (1.2 mmol), dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 mmol),₂ (5 mol%), and CsOAc (1.0 equiv).
-
Solvent Addition: Add anhydrous MeOH (6 mL) under an Argon atmosphere.
-
Heating: Seal the tube and heat to 80 °C for 16-24 hours.
-
Validation Check 1 (TLC): Monitor the reaction via TLC (pentane/EtOAc). The disappearance of the starting material and the emergence of a lower-Rf spot indicates product formation.
-
Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a short pad of Celite to remove metal residues.
-
Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the C3-allylated product[1].
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Methodological & Application
Application Note: Synthesis of Benzo-Fused Isoquinolones via Rh(III)-Catalyzed C–H Activation of N-Methoxy-2-naphthamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scope
Benzo-fused isoquinolones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and antiviral agents. Traditional syntheses of these polycyclic systems often require pre-functionalized starting materials (e.g., halogenated naphthamides) and harsh conditions.
This application note details a highly atom-economical, self-validating protocol for the synthesis of benzo-fused isoquinolones using N-methoxy-2-naphthamide . By leveraging Rh(III)-catalyzed C(sp²)–H activation and subsequent alkyne annulation, this methodology utilizes the N-methoxy moiety as both a powerful directing group and an internal oxidant, eliminating the need for stoichiometric external oxidants[1].
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic chemist, understanding the causality behind reagent selection is critical for troubleshooting and scaling this workflow.
-
The Internal Oxidant (N-Methoxy Directing Group): The N-OMe group is bifunctional. Initially, the oxygen lone pair coordinates with the electrophilic Rh(III) center, directing it to the ortho-C–H bond. Following alkyne migratory insertion, the relatively weak N–O bond (~55 kcal/mol) undergoes spontaneous cleavage during reductive elimination. This cleavage provides the thermodynamic driving force to regenerate the active Rh(III) catalyst without requiring external oxidants like Cu(OAc)₂[1].
-
Catalyst Selection (Rh vs. Pd): While Pd(II) catalysts are effective for the annulation of simple benzamides, they fail completely when applied to N-methoxy-2-naphthamide due to the increased steric bulk and differing metalation kinetics of the naphthyl core[2]. The more electrophilic and sterically tunable Cp*Rh(III) system is required to overcome this energy barrier.
-
The Regioselectivity Challenge (C1 vs. C3): N-methoxy-2-naphthamide presents two potential sites for C–H activation: the electronically favored but sterically hindered C1 position (due to the C8 peri-hydrogen), and the less hindered C3 position. Unoptimized conditions often yield a 1:1 mixture of regioisomers[3]. However, by utilizing the bulky[Cp*RhCl₂]₂ catalyst in combination with a catalytic acetate base (CsOAc), the steric demands of the transition state strongly favor activation at the less hindered C3 position, yielding the desired benzo[g]isoquinolone architecture in high yields[4].
Catalytic Cycle & Workflow
Figure 1: Catalytic cycle of Rh(III)-catalyzed isoquinolone synthesis via C-H activation.
Experimental Design & Optimization Data
The following table summarizes the causal impact of reaction parameters on the annulation of N-methoxy-2-naphthamide with ynesulfonamides.
Table 1: Optimization of Annulation Conditions
| Entry | Catalyst (5 mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| 1 | [CpRhCl₂]₂ | CsOAc (0.2 eq) | MeOH | 80 | 84 | Optimal Concerted Metalation-Deprotonation (CMD); high C3 regioselectivity[1]. |
| 2 | [CpRhCl₂]₂ | None | MeOH | 80 | <10 | Lack of acetate base prevents efficient proton abstraction during CMD. |
| 3 | ₂ | None | DCE | 80 | 45 | Cationic Rh(III) is highly active, but lacks the necessary base for efficient turnover. |
| 4 | Pd(OAc)₂ | Various | Toluene | 100 | N.R. | Pd(II) fails entirely due to the steric hindrance of the naphthyl core[2]. |
Self-Validating Protocol: Step-by-Step Methodology
Phase 1: Synthesis of N-Methoxy-2-naphthamide
Rationale: Biphasic Schotten-Baumann conditions are utilized to prevent the hydrolysis of the highly reactive acid chloride while maintaining the free base of methoxyamine in the organic layer for rapid amidation.
-
Activation: Dissolve 2-naphthoic acid (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL). Add a catalytic amount of DMF (2 drops). Slowly add oxalyl chloride (15.0 mmol) dropwise at 0 °C. Stir at room temperature for 4 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude 2-naphthoyl chloride.
-
Amidation: In a separate flask, dissolve methoxyamine hydrochloride (12.0 mmol) and K₂CO₃ (25.0 mmol) in a biphasic mixture of EtOAc (50 mL) and H₂O (25 mL). Cool to 0 °C.
-
Coupling: Dissolve the crude acid chloride in minimal EtOAc (10 mL) and add it dropwise to the biphasic mixture. Stir vigorously for 12 hours, allowing it to warm to room temperature.
-
Workup: Separate the organic layer, wash with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Dry over MgSO₄ and concentrate. The resulting white solid is typically >95% pure and can be used directly.
Phase 2: Rh(III)-Catalyzed Annulation
Rationale: Methanol acts as a protic solvent to stabilize the polar transition state during the CMD process, while CsOAc acts as a catalytic base to regenerate the active Rh-carboxylate species.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methoxy-2-naphthamide (0.5 mmol, 1.0 equiv), the alkyne/ynesulfonamide (0.6 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (0.025 mmol, 5 mol%), and CsOAc (0.1 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous MeOH (5.0 mL) to achieve a 0.1 M concentration.
-
Heating: Seal the tube and stir the reaction mixture at 80 °C in an oil bath for 16 hours.
-
Termination: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove rhodium black and inorganic salts. Concentrate the filtrate under reduced pressure.
Phase 3: Isolation & Diagnostic Validation
A self-validating protocol requires immediate analytical feedback to confirm success before full characterization.
-
TLC Monitoring (Self-Validation Step 1): Elute the crude mixture on silica gel TLC (Hexanes/EtOAc, 1:1). N-methoxy-2-naphthamide is UV active at 254 nm. The successfully annulated benzo-fused isoquinolone will exhibit a distinct Rf and strong fluorescence under 365 nm UV light due to the extended, rigid conjugated system.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in hexanes).
-
NMR Validation (Self-Validation Step 2):
-
Success Indicator: The complete disappearance of the N-OMe singlet at ~3.85 ppm in the ¹H NMR spectrum confirms successful N–O bond cleavage[1].
-
Success Indicator: The appearance of a broad downfield singlet (>10.0 ppm) indicates the formation of the free lactam N-H proton of the isoquinolone ring.
-
References
-
Rh(iii)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides at room temperature: a practical and efficient route to 4-aminoisoquinolone derivatives Source: RSC Advances URL:[1]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI (Molecules) URL:[2]
-
Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds Source: NIH (PMC) URL:[3]
-
A C–H bond activation-based catalytic approach to tetrasubstituted chiral allenes Source: NIH (PMC) URL:[4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | MDPI [mdpi.com]
- 3. Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A C–H bond activation-based catalytic approach to tetrasubstituted chiral allenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Ortho-Functionalization of N-Methoxy-2-naphthamide
Executive Summary
The ortho-functionalization of N-methoxy-2-naphthamide represents a critical transformation in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and isoquinolone-based pharmacophores. This application note details the protocols for achieving high-fidelity C3-selective functionalization, overcoming the inherent challenge of competing C1 (peri) reactivity.
By leveraging the N-methoxy amide as a potent Directing Group (DG), researchers can bypass pre-functionalization steps (e.g., halogenation) and directly install aryl, alkyl, or heteroatom moieties. This guide provides validated protocols for Palladium-catalyzed arylation and Rhodium-catalyzed alkylation , supported by mechanistic insights into the steric and electronic factors governing regioselectivity.
Mechanistic Principles & Regioselectivity
The Directing Group (DG) Advantage
The N-methoxy amide moiety functions as a bidentate or monodentate directing group, coordinating to transition metals (Pd, Rh, Ru) via the carbonyl oxygen and/or the amide nitrogen. This coordination brings the metal center into proximity with the ortho C–H bonds, facilitating cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.
The C1 vs. C3 Regioselectivity Challenge
In 2-substituted naphthalenes, two "ortho" positions exist:
-
C1 Position (Kinetic/Electronic): Electronically activated (alpha to ring fusion) but sterically hindered by the peri-hydrogen at C8.
-
C3 Position (Thermodynamic/Steric): Sterically accessible and thermodynamically stable.
Selectivity Rule: For N-methoxy-2-naphthamide, standard catalytic conditions (Pd(OAc)₂, Cp*Rh) predominantly favor C3-functionalization . The steric clash between the bulky metallacycle intermediate and the C8-proton destabilizes C1-metalation, channeling the reaction toward the C3 position.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway illustrating the steric governance of C3-selectivity over C1-metalation in 2-naphthamide systems.
Validated Experimental Protocols
Protocol A: Palladium-Catalyzed C3-Arylation
Application: Installation of aryl groups to form biaryl scaffolds.[1] Mechanism: Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle utilizing Ag(I) as a halide scavenger/oxidant.
Reagents & Materials
-
Substrate: N-Methoxy-2-naphthamide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (Ar-I) (2.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (10 mol%)
-
Oxidant/Additive: Silver Carbonate [Ag₂CO₃] (1.0 equiv)
-
Solvent: Trifluoroacetic acid (TFA) / Toluene (1:9 v/v) or pure Toluene (if acid-sensitive).
-
Temperature: 110 °C
Step-by-Step Workflow
-
Setup: In a 15 mL pressure vial equipped with a magnetic stir bar, weigh out N-Methoxy-2-naphthamide (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous Toluene (and 0.2 mL TFA if substrate tolerates).
-
Deoxygenation: Seal the vial and purge with Argon for 5 minutes (balloon needle).
-
Reaction: Heat the block to 110 °C and stir vigorously (800 rpm) for 18–24 hours.
-
Checkpoint: The reaction mixture will turn dark/black as Pd black precipitates over time.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Ag salts and Pd residues.
-
Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Table 1: Troubleshooting the Arylation Protocol
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or poor solubility. | Switch solvent to DCE/TFA; Increase Pd loading to 15 mol%. |
| C1/C3 Mixture | Substrate is sterically small at C3. | Use bulky ligands (e.g., Boc-protected amino acids) to reinforce steric steering. |
| Homocoupling of Ar-I | Excess oxidant or high temp. | Reduce Ag₂CO₃ to 0.5 equiv; Add 1.0 equiv of PivOH. |
Protocol B: Rhodium-Catalyzed C3-Alkylation
Application: Introduction of alkyl chains or carbenoid insertions. Mechanism: Cp*Rh(III)-catalyzed C–H activation followed by carbene insertion (from diazo) or alkene insertion.
Reagents & Materials
-
Substrate: N-Methoxy-2-naphthamide (1.0 equiv)
-
Alkylating Agent: Diazo ester (e.g., Ethyl diazoacetate) or Acrylate (1.2–1.5 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Additive: AgSbF₆ (10 mol%) – Activates the Rh precatalyst
-
Oxidant: Cu(OAc)₂ (2.0 equiv) Only required for alkene coupling (oxidative).
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
-
Temperature: 60–80 °C
Step-by-Step Workflow
-
Catalyst Activation: In a glovebox or under Ar, mix [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) in DCE (1 mL). Stir for 10 min to generate the active cationic Rh(III) species.
-
Substrate Addition: Add N-Methoxy-2-naphthamide (0.2 mmol).
-
Reagent Addition:
-
For Diazo: Add diazo compound dropwise over 1 hour to prevent dimerization.
-
For Alkene: Add alkene and Cu(OAc)₂ in one portion.
-
-
Reaction: Seal and heat to 80 °C for 16 hours.
-
Workup: Filter through Celite, wash with DCM, and concentrate.
-
Purification: Silica gel chromatography.
Advanced Application: Isoquinolone Annulation
For researchers aiming to build fused heterocyclic systems, the N-methoxy amide can react with internal alkynes to form benzo[g]isoquinolones .
Conditions:
-
Catalyst: [Cp*RhCl₂]₂ (5 mol%) / AgOAc (20 mol%)
-
Partner: Diphenylacetylene (1.2 equiv)
-
Solvent: MeOH, 60 °C.
-
Note: The N-methoxy group acts as an internal oxidant (N–O bond cleavage), making the reaction redox-neutral (no external oxidant needed). This is a "traceless" directing group application.
References
-
Rao, W.-H., Jiang, L.-L., Zhao, J.-X., Jiang, X., Zou, G.-D., Zhou, Y.-Q., & Tang, L. (2018).[2] Selective O-Cyclization of N-Methoxy Aryl Amides with CH₂Br₂ or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Letters, 20(19), 6198–6201. [Link]
-
Subhedar, D. D., Mishra, A. A., & Bhanage, B. M. (2019). N-Methoxybenzamide: A Versatile Directing Group for Palladium-, Rhodium- and Ruthenium-Catalyzed C–H Bond Activations. Advanced Synthesis & Catalysis, 361(16), 3669–3696. [Link]
-
Gou, X.-N., Tian, Y.-M., Wu, Z., Friedrich, A., Westcott, S. A., Braunschweig, H., Radius, U., & Marder, T. B. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society, 142(30), 13136–13144. (Relevant comparison for C3 selectivity in fused systems). [Link]
-
Li, J., & Ackermann, L. (2015). Cobalt-Catalyzed C–H Cyanation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 54(12), 3635–3638. (Demonstrates N-methoxy amide utility). [Link]
Sources
Application Note: Cobalt-Catalyzed Annulation of N-Methoxy-2-naphthamide for Benzoisoquinolone Synthesis
Introduction & Strategic Rationale
The synthesis of benzo-fused isoquinolones is a critical objective in drug development, as these scaffolds are ubiquitous in bioactive alkaloids and targeted pharmaceutical agents. Historically, transition-metal-catalyzed C–H activation and annulation relied heavily on precious metals like rhodium and palladium. However, these systems often exhibit severe limitations with sterically or electronically demanding substrates. For instance, palladium-catalyzed annulation attempts using N-methoxy-2-naphthamide have been reported to yield no reaction, highlighting a significant gap in substrate scope[1].
To overcome these limitations, high-valent Cobalt(III) catalysis—specifically utilizing Cp*Co(III) complexes—has emerged as a highly efficient, earth-abundant alternative[2]. Cobalt catalysis not only offers superior regioselectivity for naphthyl substrates but also facilitates the coupling of N-methoxy-2-naphthamide with alkynes or 1,3-enynes to successfully yield complex annulated products, such as allenyl alcohols and benzo[g]isoquinolones, in excellent yields[3].
Mechanistic Insights: The Power of Internal Oxidation
As a Senior Application Scientist, it is crucial to understand why this specific catalytic system succeeds where others fail. The strategic choice of the N-methoxy moiety serves a dual, self-sustaining purpose in the catalytic cycle:
-
Bidentate Directing Group : The N-methoxy amide coordinates the cobalt center via both the carbonyl oxygen and the deprotonated nitrogen. This rigid bidentate coordination pulls the Co(III) center into close proximity with the sterically hindered ortho C–H bond (C1 or C3 of the naphthyl ring), forcing activation.
-
Traceless Internal Oxidant : Traditional C–H annulations require stoichiometric amounts of toxic or expensive external oxidants (e.g., Cu(OAc)₂, Ag₂CO₃) to reoxidize the metal catalyst. In this protocol, the inherently weak N–O bond undergoes reductive cleavage during the final product-release step. This cleavage acts as an internal oxidant, spontaneously regenerating the active Co(III) species and releasing methanol as the sole, environmentally benign byproduct[2][4].
Catalytic cycle of CpCo(III)-mediated C-H activation utilizing internal N-O bond oxidation.*
Reaction Optimization & Quantitative Analysis
The efficiency of the C–H/N–O bond activation cascade is highly dependent on the microenvironment created by the solvent and additives[5]. Table 1 summarizes the optimization parameters for the annulation of N-methoxy-2-naphthamide with diphenylacetylene.
Table 1: Optimization of Cobalt-Catalyzed Annulation
| Entry | Catalyst (10 mol%) | Additives (20 mol% each) | Solvent | Temp (°C) | Yield (%) |
| 1 | CpCo(CO)I₂ | AgSbF₆, NaOAc | TFE | 110 | 88 |
| 2 | CpCo(CO)I₂ | AgSbF₆, NaOAc | MeOH | 110 | 45 |
| 3 | CpCo(CO)I₂ | None | TFE | 110 | Trace |
| 4 | Co(OAc)₂·4H₂O | AgSbF₆, NaOAc | TFE | 110 | 12 |
| 5 | CpCo(CO)I₂ | AgSbF₆, NaOAc | DCE | 110 | 62 |
Causality Insight: 2,2,2-Trifluoroethanol (TFE) (Entry 1) is the optimal solvent. Its high polarity and strong hydrogen-bonding capabilities stabilize the cationic cobalt intermediates, while its low nucleophilicity prevents solvent coordination that would otherwise poison the catalyst[5]. AgSbF₆ is strictly required to abstract the iodide ligands from the precatalyst, generating the necessary open coordination sites.
Experimental Protocol: Synthesis of Benzo[g]isoquinolones
The following self-validating protocol details the synthesis of 3,4-diphenylbenzo[g]isoquinolin-1(2H)-one via the coupling of N-methoxy-2-naphthamide and diphenylacetylene.
Step-by-step workflow for the cobalt-catalyzed annulation of N-methoxy-2-naphthamide.
Materials & Reagents
-
N-Methoxy-2-naphthamide (0.2 mmol, 1.0 equiv)
-
Diphenylacetylene (0.24 mmol, 1.2 equiv)
-
Cp*Co(CO)I₂ (0.02 mmol, 10 mol%)
-
AgSbF₆ (0.04 mmol, 20 mol%)
-
NaOAc (0.04 mmol, 20 mol%)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE, 2.0 mL)
Step-by-Step Methodology
-
Catalyst Activation (Inert Atmosphere) : In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Cp*Co(CO)I₂ (9.5 mg, 10 mol%) and AgSbF₆ (13.7 mg, 20 mol%) under an argon atmosphere.
-
Self-Validation: Observe a distinct color change from dark brown to a vibrant red/orange. This visual cue confirms the successful abstraction of iodide and the generation of the active cationic [Cp*Co(III)]²⁺ species.
-
-
Substrate & Base Addition : Add N-methoxy-2-naphthamide (40.2 mg, 0.2 mmol), diphenylacetylene (42.8 mg, 0.24 mmol), and NaOAc (3.3 mg, 20 mol%).
-
Causality Insight: NaOAc acts as a catalytic base to facilitate the Concerted Metalation-Deprotonation (CMD) step. Without this acetate shuttle, the activation energy for C–H cleavage remains prohibitively high.
-
-
Solvent Addition & Sealing : Inject 2.0 mL of anhydrous TFE. Seal the pressure tube tightly with a Teflon screw cap to prevent solvent evaporation at elevated temperatures.
-
Thermal Annulation : Transfer the sealed tube to a pre-heated oil bath set to 110 °C. Stir vigorously (800 rpm) for 16 hours.
-
Reaction Quenching & Workup : Remove the tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL). Filter the mixture through a short pad of Celite to remove the precipitated cobalt and silver salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Isolation & Purification : Concentrate the combined filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography using a gradient eluent of Hexanes/Ethyl Acetate (typically 4:1 transitioning to 2:1).
-
Self-Validation: The desired benzoisoquinolone product will elute as a highly fluorescent band under 254 nm UV light. Subsequent ¹H NMR analysis will confirm the complete disappearance of the N-methoxy singlet (~3.8 ppm) and the emergence of the fused heterocyclic ring protons.
-
References
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation Source: MDPI URL
- Source: PubMed / Chem. Eur. J.
- (E)
- Cobalt-Catalyzed Cyclization of N-Methoxy Benzamides with Alkynes Using an Internal Oxidant via C-H/N-O Bond Activation Source: ResearchGate URL
- Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes Source: PMC URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cobalt-Catalyzed Cyclization of N-Methoxy Benzamides with Alkynes using an Internal Oxidant through C-H/N-O Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective C3–H Bond Functionalization of N-Methoxy-2-naphthamide via Rh(III) Catalysis
Executive Summary
The site-selective functionalization of polycyclic aromatic hydrocarbons is a cornerstone of modern drug development and materials science. Among these scaffolds, 2-naphthamide derivatives present a unique regioselectivity challenge due to the presence of two competing proximal C–H bonds (C1 and C3). This application note details a field-proven, highly authoritative protocol for the exclusive C3–H functionalization of N-methoxy-2-naphthamide using Rhodium(III) catalysis. By leveraging the N-methoxy moiety as both a powerful directing group and an internal oxidant, this methodology provides a redox-neutral, highly efficient pathway to complex allylated arenes, isoquinolones, and tetrasubstituted allenes.
Mechanistic Rationale: Overcoming the Regioselectivity Dilemma
The C1 vs. C3 Challenge
In 2-naphthyl systems, the C1 position is electronically favored for electrophilic metalation due to its lower localization energy. However, functionalization at C1 is severely hindered by a peri-steric interaction with the C8 proton.
Why Palladium Fails
Traditional Palladium(II) catalysts often lack the electrophilicity and specific geometric constraints required to overcome the activation barrier for N-methoxy-2-naphthamide. Attempts to perform Pd-catalyzed C–H activation/annulation on this specific substrate frequently result in no reaction, even under forcing conditions[1].
The Rhodium(III) Advantage
Switching to a Rhodium(III) catalytic system—specifically utilizing the[CpRhCl₂]₂ precatalyst—fundamentally alters the reaction pathway. The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand strongly repels the C8 peri-proton, driving the Concerted Metalation-Deprotonation (CMD) step to occur exclusively at the less sterically encumbered C3 position [2].
Furthermore, the N-methoxy group acts as an internal oxidant. Following migratory insertion of the coupling partner, the N–O bond cleaves, facilitating reductive elimination and turning over the catalytic cycle without the need for harsh external oxidants (e.g., Cu(II) or Ag(I) salts)[3]. This redox-neutral approach enables the synthesis of highly complex architectures, such as tetrasubstituted chiral allenes, with exceptional regiocontrol[4].
Catalytic Cycle Visualization
The following diagram illustrates the causality of the Rh(III)-catalyzed C3-H functionalization, highlighting the critical CMD step and the internal oxidation mechanism.
Rh(III)-Catalyzed C3-H Functionalization Cycle of N-Methoxy-2-naphthamide via CMD Mechanism.
Optimization of Reaction Parameters
The choice of base and solvent is not arbitrary; it is mechanistically critical. The acetate anion (from CsOAc) acts as an intramolecular proton shuttle during the CMD transition state. Omitting the acetate base completely halts the reaction[2]. Protic solvents like Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) stabilize the polar intermediates during N–O bond cleavage.
| Entry | Catalyst | Solvent | Additive | Temp (°C) | Yield (%) | Regioselectivity (C3:C1) |
| 1 | [CpRhCl₂]₂ (5 mol%) | MeOH | CsOAc (30 mol%) | 80 | 88 | >99:1 |
| 2 | [CpRhCl₂]₂ (5 mol%) | MeOH | None | 80 | <5 | N/A |
| 3 | [Cp*RhCl₂]₂ (5 mol%) | TFE | CsOAc (30 mol%) | 80 | 92 | >99:1 |
| 4 | Pd(OAc)₂ (10 mol%) | DCE | AgOAc (2.0 eq) | 100 | N.R. | N/A |
Data synthesized from established optimization campaigns demonstrating the strict requirement for Rh(III) and an acetate base[2],[1].
Validated Experimental Protocol
This protocol outlines a self-validating system for the C3-allylation of N-methoxy-2-naphthamide using a vinylcyclopropane (VCP) or alkyne coupling partner.
Step 1: Reagent Preparation & Assembly
-
Glassware: Flame-dry a 10 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar. Cool under a stream of dry Argon.
-
Reagent Loading: To the Schlenk tube, add N-methoxy-2-naphthamide (0.2 mmol, 1.0 equiv), the coupling partner (e.g., alkyne or VCP) (0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (6.2 mg, 5 mol%), and anhydrous CsOAc (11.5 mg, 30 mol%).
-
Solvent Addition: Inject 2.0 mL of anhydrous, degassed TFE (or MeOH) via syringe.
Step 2: Reaction Execution
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C in a pre-heated oil bath for 16–24 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV-active, Rf ~0.4) should be fully consumed, replaced by a lower-polarity product spot (Rf ~0.6).
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove rhodium particulates. Wash the pad with an additional 10 mL of EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure C3-functionalized product.
Step 4: Analytical Validation (Self-Validating System)
To definitively confirm that functionalization occurred at the C3 position and not the C1 position, perform ¹H NMR (400 MHz, CDCl₃) analysis:
-
Diagnostic C1 Signal: In the starting material, the C1 proton of the naphthyl ring appears as a highly deshielded, distinct singlet at δ 8.2–8.5 ppm .
-
Validation Check: If the reaction proceeded at the C3 position, this C1 singlet will remain fully intact in the product spectrum. The disappearance of the C3/C4 ortho-coupling (typically a pair of doublets) and the emergence of a new isolated C4 singlet (or weakly coupled doublet) confirms exclusive C3-H activation[4]. Loss of the C1 singlet would indicate a failure of regiocontrol.
References
- RhIII-catalyzed sequential C-H/C-C activ
- A C–H bond activation-based catalytic approach to tetrasubstituted chiral allenes, nih.gov,
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Mild Rh(III)
Sources
Palladium-catalyzed cross-coupling involving N-Methoxy-2-naphthamide
Application Note: High-Performance Pd-Catalyzed C-H Functionalization of N-Methoxy-2-naphthamide
Executive Summary
This technical guide details the protocols for the Palladium-catalyzed cross-coupling and functionalization of
The protocols herein focus on two high-value transformations:
-
C–H/N–H Oxidative Annulation with Arynes: For the rapid assembly of
-extended phenanthridinone scaffolds (dihydrophenanthrenones). -
Ortho-C–H Arylation: A Suzuki-Miyaura-type direct coupling with aryl iodides.
Strategic Analysis: The N-Methoxy Directing Effect
The N-methoxy-2-naphthamide substrate is unique due to the electronic and steric properties of the
-
Acidity & Coordination: The methoxy group on the nitrogen increases the acidity of the amide proton (
18-20 in DMSO), facilitating deprotonation under milder conditions compared to standard amides. -
The "Ortho-Effect": Upon deprotonation, the amidate acts as an
-donor ligand (or -donor in neutral form), positioning the Palladium catalyst in close proximity to the C3-hydrogen. This proximity enables the formation of a stable 5-membered palladacycle intermediate via a Concerted Metalation-Deprotonation (CMD) mechanism. -
Selectivity: While naphthalene has multiple reactive sites (C1 vs. C3), the geometric constraints of the N-methoxy DG exclusively target the C3 position (the "beta" position relative to the ring junction, but "ortho" to the amide).
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Pd(II)/Pd(0) or Pd(II)/Pd(IV) manifold, depending on the coupling partner.[1]
Key Pathway: C–H Activation via CMD
-
Coordination: Pd(OAc)
coordinates to the directing group. -
C–H Cleavage: A carbonate or acetate ligand acts as an internal base, abstracting the C3 proton while the Pd forms a bond with the C3 carbon (CMD transition state).
-
Insertion/Coupling: The coupling partner (e.g., benzyne or aryl iodide) inserts into the Pd–C bond.
-
Product Release: Reductive elimination releases the functionalized naphthamide and regenerates the catalyst.
Figure 1: Catalytic cycle for the Directed C-H Activation of N-Methoxy-2-naphthamide.
Protocol A: Pd-Catalyzed Annulation with Arynes
Target Application: Synthesis of
This protocol utilizes arynes (generated in situ from 2-(trimethylsilyl)aryl triflates) to perform a [4+2] type annulation involving C–H activation and N–H bond cleavage.
Reagents & Equipment
-
Substrate: N-Methoxy-2-naphthamide (1.0 equiv)
-
Aryne Precursor: 2-(Trimethylsilyl)phenyl triflate (1.5 equiv)
-
Catalyst: Pd(OAc)
(5–10 mol%) -
Ligand: PPh
(20 mol%) or DPEphos (10 mol%) - Note: Bidentate ligands often stabilize the high-valent intermediates. -
Base/Fluoride Source: CsF (3.0 equiv) - Essential for aryne generation.
-
Solvent: Toluene/Acetonitrile (4:1 ratio)
-
Vessel: Sealed pressure tube (10 mL or 20 mL).
Step-by-Step Methodology
-
Charge: In a glovebox or under a stream of N
, add N-Methoxy-2-naphthamide (0.2 mmol), Pd(OAc) (4.5 mg, 0.02 mmol), Ligand, and CsF (91 mg, 0.6 mmol) to the pressure tube. -
Solvent Addition: Add Toluene (1.6 mL) and Acetonitrile (0.4 mL). The mixed solvent system is critical for solubilizing the CsF while maintaining a non-polar environment for the Pd-cycle.
-
Precursor Addition: Add the Aryne Precursor (2-(trimethylsilyl)phenyl triflate) (0.3 mmol) via syringe.
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours.
-
Checkpoint: The reaction mixture should turn dark brown/black.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts (Cs salts, Pd black). Wash the pad with Ethyl Acetate (3 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Expected Yield: 75–92% (depending on aryne substitution).
Protocol B: Ortho-C–H Arylation (Suzuki-Type)
Target Application: Introduction of biaryl motifs at the C3 position without cyclization.
This protocol couples the naphthamide with aryl iodides using silver salts to facilitate the catalytic turnover (halide abstraction).
Reagents & Equipment
-
Substrate: N-Methoxy-2-naphthamide (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)
(10 mol%) -
Additive: AgTFA (Silver Trifluoroacetate) (1.5 equiv) - Critical for iodide abstraction and promoting the CMD step.
-
Solvent: 1,2-Dichloroethane (DCE) or Trifluoroacetic acid (TFA) mixtures.
-
Temperature: 110–120 °C.
Experimental Workflow
-
Setup: Weigh N-Methoxy-2-naphthamide (0.2 mmol), Aryl Iodide (0.3 mmol), Pd(OAc)
(0.02 mmol), and AgTFA (0.3 mmol) into a reaction vial. -
Seal: Cap the vial with a PTFE-lined septum.
-
Solvent: Inject anhydrous DCE (2.0 mL).
-
Heat: Stir at 110 °C for 24 hours.
-
Note: AgI precipitation (yellow solid) will occur as the reaction proceeds.
-
-
Quench: Dilute with CH
Cl and wash with saturated NaHCO (to neutralize any generated acid). -
Analysis: Dry organic layer over Na
SO and analyze via LC-MS.
Data & Optimization Guide
The following table summarizes the impact of critical variables based on standard optimization campaigns for this substrate class.
| Variable | Condition | Outcome / Observation |
| Solvent | Toluene | Preferred for Annulation. Stabilizes aryne intermediates. |
| Solvent | DCE/TFA | Preferred for Arylation. Promotes electrophilic palladation. |
| Catalyst | Pd(OAc) | Standard. Best balance of stability and reactivity. |
| Catalyst | Pd(dba) | Poor performance; lacks the acetate ligand required for CMD. |
| Additive | AgOAc | Good, but AgTFA is superior for difficult substrates due to higher solubility. |
| Ligand | PPh | Good general activity. |
| Ligand | XPhos | Can improve yields for sterically hindered aryl iodides. |
Troubleshooting & Expert Tips
-
Moisture Sensitivity: While Pd(II) catalysis is generally robust, the aryne generation (Protocol A) is highly sensitive to water. Ensure CsF is anhydrous and solvents are dried.
-
Regioselectivity Issues: If you observe C1 functionalization (rare but possible), it indicates the loss of the directing group effect. Ensure the N-methoxy amide is not hydrolyzing to the free amide or acid during the reaction.
-
Catalyst Deactivation: If the reaction stalls after 2 hours (Pd black formation), add 10-20 mol% of Pivalic Acid (PivOH). This additive assists the CMD step and stabilizes the active Pd species.
References
-
Rao, W.-H., et al. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation.[2] Organic Letters.[2][3] Link
-
Xu, H., et al. (2022). Palladium(II)-Catalyzed C(sp2)-H Bond Activation/C-N Bond Cleavage Annulation of N-Methoxy Amides and Arynes. Organic Letters.[2][3] Link
-
Engle, K. M., et al. (2016). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. Link
-
Yoritate, M., et al. (2014). Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element.[4] Chemistry – A European Journal. Link
-
Dantas, A., et al. (2024). Palladium(II)-catalyzed annulation of N-methoxy amides and arynes: computational mechanistic insights and substituents effects.[5] Journal of Molecular Modeling.[5] Link
Sources
- 1. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
- 3. Palladium(II)-Catalyzed C(sp2)-H Bond Activation/C-N Bond Cleavage Annulation of N-Methoxy Amides and Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium(II)-catalyzed annulation of N-methoxy amides and arynes: computational mechanistic insights and substituents effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-Methoxy-2-naphthamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the robust and widely applicable synthesis of N-Methoxy-2-naphthamide and its derivatives. These compounds, commonly known as Weinreb amides, are pivotal intermediates in organic synthesis, particularly for the preparation of ketones and aldehydes with high selectivity. The protocols provided herein are designed for practical application in research and development settings, with a focus on procedural clarity, mechanistic understanding, and safety. This document will cover the synthesis of the parent compound, strategies for derivatization, and the underlying chemical principles that ensure high-yield and clean reactions.
Introduction: The Significance of N-Methoxy-2-naphthamide Derivatives
The naphthalimide framework is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of an N-methoxy-N-methylamide (Weinreb amide) functionality at the 2-position of the naphthalene core provides a versatile handle for further molecular elaboration.
The primary advantage of the Weinreb amide is its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[3][4] This intermediate resists the common problem of over-addition, which often plagues the synthesis of ketones from other carboxylic acid derivatives, thus affording the desired ketone upon acidic workup in high yield.[3] Furthermore, Weinreb amides can be selectively reduced to aldehydes, further expanding their synthetic utility.[1]
This application note provides a detailed, step-by-step procedure for the synthesis of N-Methoxy-2-naphthamide, along with strategies for accessing a variety of derivatives.
Reaction Mechanism: The Weinreb-Nahm Synthesis
The synthesis of N-Methoxy-2-naphthamide follows the general principles of the Weinreb-Nahm ketone synthesis. The core of this method is the formation of a stable N-methoxy-N-methylamide.
The overall transformation can be visualized as a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid (2-naphthoic acid) is first converted to a more reactive species, typically the acid chloride (2-naphthoyl chloride), using a chlorinating agent like thionyl chloride (SOCl₂).
-
Amide Formation: The activated acid chloride then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) to form the target N-Methoxy-2-naphthamide.
The key to the stability of the Weinreb amide during subsequent reactions is the formation of a five-membered chelate with the metal of the organometallic reagent, which prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[3]
Figure 1: General reaction scheme for the synthesis and utility of N-Methoxy-2-naphthamide.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 2-Naphthoic Acid | 93-09-4 | Sigma-Aldrich | Or synthesized from precursors. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Acros Organics | Use fresh, high-purity grade. |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | TCI Chemicals | Hygroscopic, store in a desiccator. |
| Pyridine | 110-86-1 | Fisher Scientific | Anhydrous grade, store over KOH. |
| Dichloromethane (DCM) | 75-09-2 | Merck | Anhydrous grade. |
| Diethyl Ether (Et₂O) | 60-29-7 | VWR Chemicals | Anhydrous grade. |
| Saturated Sodium Bicarbonate (aq.) | - | - | Prepared in-house. |
| Brine (Saturated NaCl aq.) | - | - | Prepared in-house. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | For drying organic layers. |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[3]
-
2-Naphthoyl Chloride: Corrosive and moisture-sensitive. Causes severe skin and eye irritation. Handle in a fume hood and wear appropriate PPE.[3][5][6]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood and avoid inhalation.
-
N,O-Dimethylhydroxylamine Hydrochloride: Causes skin and serious eye irritation.[2][7]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood.
Step-by-Step Synthesis of N-Methoxy-2-naphthamide
This procedure is divided into two main parts: the preparation of the acid chloride and the subsequent formation of the Weinreb amide.
Part A: Synthesis of 2-Naphthoyl Chloride
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-naphthoic acid (5.0 g, 29.0 mmol).
-
Addition of Thionyl Chloride: In a fume hood, carefully add thionyl chloride (15 mL, 205 mmol). A gas outlet should be connected to a scrubbing system (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate safety traps). This will yield the crude 2-naphthoyl chloride as a solid, which is used in the next step without further purification.[8]
Part B: Synthesis of N-Methoxy-2-naphthamide
-
Reaction Setup: In a separate 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve N,O-dimethylhydroxylamine hydrochloride (3.38 g, 34.7 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (5.6 mL, 69.4 mmol) to the cooled solution.
-
Addition of Acid Chloride: Dissolve the crude 2-naphthoyl chloride from Part A in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 1 M HCl (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford N-Methoxy-2-naphthamide as a white solid.[1][9]
Figure 2: Step-by-step experimental workflow for the synthesis of N-Methoxy-2-naphthamide.
Synthesis of N-Methoxy-2-naphthamide Derivatives
The synthesis of derivatives of N-Methoxy-2-naphthamide is achieved by starting with the appropriately substituted 2-naphthoic acid. A variety of substituted 2-naphthoic acids can be prepared through established synthetic routes:
-
Oxidation of Substituted 2-Methylnaphthalenes: Substituted 2-methylnaphthalenes can be oxidized to the corresponding carboxylic acids. For example, 2-methylnaphthalene can be oxidized to 2-naphthoic acid using reagents like sodium dichromate.[10]
-
Functionalization of the Naphthalene Ring: Existing naphthoic acids can be further functionalized. For instance, bromination of 2-methoxynaphthalene can be a starting point for introducing other functional groups.[11]
-
Rearrangement Reactions: Novel substitution patterns on the naphthoic acid ring can be accessed through methods like the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes.[12]
Once the desired substituted 2-naphthoic acid is obtained, the two-step procedure described in section 3.3 can be applied to synthesize the corresponding N-Methoxy-2-naphthamide derivative.
Representative Data for Derivative Synthesis
The following table provides representative reaction conditions and expected yields for the synthesis of various N-Methoxy-2-naphthamide derivatives, based on typical Weinreb amide formation protocols.
| Starting Material (Substituted 2-Naphthoic Acid) | Reaction Time (Part B) | Typical Yield (%) | Notes |
| 2-Naphthoic Acid | 1-2 hours | 85-95% | Parent compound, generally high yielding. |
| 6-Methoxy-2-naphthoic acid | 2-3 hours | 80-90% | Electron-donating groups are well-tolerated. |
| 6-Bromo-2-naphthoic acid | 2-3 hours | 80-90% | Halogen substituents are compatible with the reaction conditions. |
| 1-Hydroxy-2-naphthoic acid | 2-4 hours | 75-85% | The hydroxyl group may require protection for optimal results. |
| 4-Nitro-2-naphthoic acid | 3-5 hours | 70-80% | Electron-withdrawing groups may slightly decrease the reaction rate. |
Conclusion
The synthesis of N-Methoxy-2-naphthamide and its derivatives via the Weinreb-Nahm methodology is a reliable and high-yielding process. The resulting Weinreb amides are stable and versatile intermediates, crucial for the synthesis of a wide array of 2-naphthyl ketones and aldehydes. The protocols and strategies outlined in this application note provide a solid foundation for researchers in organic synthesis and drug discovery to access these valuable building blocks. Adherence to the safety precautions is paramount for the safe and successful execution of these chemical transformations.
References
-
Studies on the Synthesis of Highly Substituted Naphthol: Preparation of 6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid, Isolated from Ulmus Thomasii. Journal of Chemical Research, Synopses. Available at: [Link]
-
Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. Available at: [Link]
-
N-methoxy-N-methylamides. Tetrahedron Letters. Available at: [Link]
-
An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Taylor & Francis Online. Available at: [Link]
- Method for producing 6-hydroxy-2-naphthoic acid using naphthalene. Google Patents.
-
Reduction of N-Methoxy-N-Methylamides to the Corresponding Amines with AlCl3/LiAlH4. Ingenta Connect. Available at: [Link]
-
Synthesis of 1-hydroxy-2-naphthoyl chloride. PrepChem.com. Available at: [Link]
-
2,3-naphthalenedicarboxylic acid. Organic Syntheses. Available at: [Link]
-
Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. Available at: [Link]
-
Sodium Dispersion-Mediated Rapid Reductive N–O Bond Cleavage of Weinreb Amides for N-Methylamide Synthesis. ChemRxiv. Available at: [Link]
-
CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]
- Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide. Google Patents.
- Synthetic method of 6-methoxy-2-naphthaldehyde. Google Patents.
-
ASYMMETRIC SYNTHESIS OF (R)-
-(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE. HETEROCYCLES. Available at: [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chemicalbull.com [chemicalbull.com]
- 3. fishersci.com [fishersci.com]
- 4. prepchem.com [prepchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CAS 2243-83-6: 2-Naphthoyl chloride | CymitQuimica [cymitquimica.com]
- 7. aksci.com [aksci.com]
- 8. 2-Naphthoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 12. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methoxy-2-naphthamide Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. N-Methoxy-2-naphthamide is a critical intermediate, frequently utilized as a directing group in transition-metal-catalyzed C–H activation and as a precursor for complex isoquinolinones [2]. However, synthesizing this molecule often presents yield-limiting challenges due to the steric bulk of the naphthyl ring, the poor organic solubility of methoxylamine hydrochloride, and the hydrolytic instability of activated intermediates.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >90% yields.
Mechanistic Workflow
Mechanistic workflow for N-Methoxy-2-naphthamide synthesis via acid chloride and HATU activation.
Troubleshooting Guide & FAQs
Q1: Why is my yield of N-Methoxy-2-naphthamide consistently below 40% when using the acid chloride method?
A1: This is almost always caused by a combination of intermediate hydrolysis and incomplete free-basing. The 2-naphthoyl chloride intermediate is highly sensitive to moisture. If your solvent is not strictly anhydrous, the acid chloride rapidly reverts to 2-naphthoic acid. Furthermore, methoxylamine hydrochloride (
Q2: I am using EDC/HOBt coupling. The reaction stalls at 60% conversion. How can I push it to completion? A2: EDC/HOBt forms an active OBt ester, but 2-naphthoic acid suffers from steric hindrance. This steric bulk significantly slows down the nucleophilic attack by methoxylamine, allowing competing side reactions (like OBt ester hydrolysis) to outpace product formation. Solution: Switch to a more reactive aminium-based coupling reagent like HATU. HATU forms a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides neighboring-group participation (anchimeric assistance), which accelerates the coupling reaction and overcomes the steric barrier of the naphthyl ring [3].
Q3: What is the optimal solvent system for this coupling? A3: The primary challenge is a severe solubility mismatch: 2-naphthoic acid and the resulting amide are highly hydrophobic, whereas methoxylamine hydrochloride is highly polar and insoluble in standard organic solvents like DCM. Solution:
-
For the acid chloride route , a biphasic system (EtOAc/Water with
) is optimal. -
For amide coupling reagents (HATU/EDC), use anhydrous DMF. DMF has a high dielectric constant, keeping both the hydrophobic naphthyl species and the polar amine salt/DIPEA hydrochloride in a homogenous solution.
Q4: I observe a secondary, less polar spot on my TLC that reduces my overall yield. What is it? A4: This is likely the N,O-diacylated byproduct. While methoxylamine is primarily an N-nucleophile, over-activation or the presence of a large excess of 2-naphthoyl chloride can lead to the acylation of the oxygen atom as well. Solution: Strictly control your stoichiometry. Always use the electrophile (2-naphthoic acid/chloride) as the limiting reagent (1.0 eq) against a slight excess of methoxylamine hydrochloride (1.2–1.5 eq). Never use the acid chloride in excess.
Optimization Strategies & Quantitative Data
To select the best approach for your scale and budget, compare the empirical data of common activation strategies below:
| Activation Method | Typical Yield | Reaction Time | Reagent Cost | Primary Causality for Yield Loss |
| Oxalyl Chloride (Biphasic) | 85–95% | 2–4 h | Low | Moisture-induced hydrolysis of acid chloride. |
| EDC / HOBt | 60–75% | 12–16 h | Medium | Steric hindrance slowing OBt ester attack. |
| HATU / DIPEA | 90–98% | 1–2 h | High | Reagent degradation if base is added too late. |
| DIC / Oxyma | 80–90% | 4–8 h | Medium | Precipitation of urea byproducts trapping reagents. |
Step-by-Step Experimental Protocols
Every step in these protocols is designed as a self-validating system. Visual or thermodynamic cues are provided to confirm the reaction is proceeding correctly before moving to the next stage.
Protocol A: Acid Chloride Route (Biphasic Schotten-Baumann)
Best for scale-up (>5 grams) due to low reagent costs and easy purification [2].
-
Activation: Suspend 2-naphthoic acid (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere. Add anhydrous DMF (2 drops, catalytic).
-
Chlorination: Dropwise add oxalyl chloride (1.2 eq, 12 mmol) at 0 °C.
-
Self-Validation: You will observe immediate effervescence (
, , and gas). The suspension will gradually turn into a clear solution. If bubbling persists, activation is incomplete. Wait until gas evolution completely ceases (approx. 2 hours at room temperature).
-
-
Concentration: Remove the DCM and excess oxalyl chloride in vacuo.
-
Causality: Failing to remove excess oxalyl chloride will consume the methoxylamine in the next step, plummeting your yield.
-
-
Biphasic Setup: In a separate flask, dissolve methoxylamine hydrochloride (1.5 eq, 15 mmol) and
(3.0 eq, 30 mmol) in a mixture of EtOAc (40 mL) and (20 mL). Cool to 0 °C. -
Coupling: Dissolve the crude 2-naphthoyl chloride in minimal EtOAc (10 mL) and add it dropwise to the vigorously stirring biphasic mixture. Stir for 4 hours, allowing it to warm to room temperature.
-
Workup: Separate the layers. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. Dry over and concentrate to yield the pure product.
Protocol B: HATU-Mediated Coupling (Anhydrous)
Best for discovery chemistry (<1 gram) requiring rapid, high-yielding synthesis [3].
-
Pre-activation: Dissolve 2-naphthoic acid (1.0 eq, 1 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 eq, 3 mmol) dropwise.
-
Self-Validation: The solution will immediately turn a distinct yellow/orange color. This color change confirms the formation of the highly reactive OAt active ester.
-
-
Amine Addition: Add methoxylamine hydrochloride (1.2 eq, 1.2 mmol) in one portion. Stir at room temperature for 2 hours.
-
Workup: Dilute the reaction with EtOAc (30 mL).
-
Causality Wash: Wash the organic layer with 5% aqueous LiCl solution (3 x 15 mL). DMF is highly miscible with EtOAc; the LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer.
-
-
Final Purification: Wash with 1M HCl, brine, dry over
, and concentrate.
References
-
Qi, W., Wu, Y., Han, Y., & Li, Y. "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation." Catalysts, 2017.[Link]
purification methods for N-Methoxy-2-naphthamide from crude mixtures
Case ID: PUR-NMN-001 Subject: Isolation and Purification Protocols for N-Methoxy-2-naphthamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context[1][2][3]
You are likely synthesizing N-Methoxy-2-naphthamide (CAS: 103548-73-0) as a directing group substrate for transition-metal catalyzed C–H activation (e.g., Rh(III) or Pd(II) catalysis). This secondary amide (
Critical Distinction: Unlike Weinreb amides (N-methoxy-N-methyl), this compound retains an N-H proton. While less acidic than hydroxamic acids (
Target Molecule Profile
| Property | Specification | Notes |
| Structure | Naphthalene-2-CONH-OMe | Secondary amide.[1][2] |
| State | White to off-white solid | Often crystallizes as needles or plates. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in Hexanes/Water. |
| Key Impurities | 2-Naphthoic Acid | Hydrolysis byproduct or starting material. |
| Key Impurities | O-Methylhydroxylamine | Unreacted reagent (Basic). |
| Key Impurities | Coupling Reagents | Urea byproducts (if DCC/EDC used). |
Module 1: The "Sandwich" Extraction Protocol (Primary Isolation)
The Issue: Crude mixtures often contain unreacted amine (basic) and 2-naphthoic acid (acidic). The Fix: A pH-controlled "sandwich" extraction leverages the amphoteric nature of the impurities while keeping the neutral(ish) product in the organic phase.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid Diethyl Ether if the naphthalene solubility is low.
-
Acid Wash (Removes Amine):
-
Wash the organic layer with 0.5 M HCl (
vol). -
Mechanism:[3] Protonates unreacted O-methylhydroxylamine (
of conjugate acid ~4.6), forcing it into the aqueous layer.
-
-
Base Wash (Removes Acid):
-
Wash the organic layer with Saturated Sodium Bicarbonate (
) ( vol). -
WARNING: Do NOT use 1M NaOH. Strong bases can deprotonate the N-methoxy amide N-H, forming a water-soluble anion (
) and causing massive yield loss. -
Mechanism:[3]
is basic enough to deprotonate 2-naphthoic acid ( 4.17) but too weak to deprotonate the amide product.
-
-
Drying: Wash with Brine, dry over
, and concentrate in vacuo.
Visualization: Extraction Logic Flow
Figure 1: Logical flow for the removal of acidic and basic impurities without compromising the target amide.
Module 2: Recrystallization (High Purity)
The Issue: The product is a solid, but column chromatography is slow and expensive for scale-up.
The Fix: Naphthamides crystallize excellently due to
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Protocol |
| EtOAc / Hexanes | 1:3 to 1:5 | Dissolve in min. hot EtOAc. Add hot Hexanes until cloudy. Cool slowly to RT, then 4°C. |
| Toluene | Pure | Dissolve in boiling Toluene. Cool to RT. (Excellent for removing non-polar impurities). |
| Ethanol / Water | Variable | Dissolve in hot EtOH. Add warm water dropwise until turbidity persists. |
Expert Tip: If the solid comes out as an oil ("oiling out"), re-heat the mixture and add a seed crystal. If no seed is available, scratch the inner glass surface with a spatula to induce nucleation.
Module 3: Chromatography Troubleshooting
The Issue: "My product streaks on the column" or "It co-elutes with the starting acid."
Troubleshooting Guide
Q: Why is the spot tailing on TLC/Column?
-
Cause: The N-H proton can interact with the silanols on the silica gel, causing drag.
-
Solution: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes, or add 0.5% TEA to your eluent system. This neutralizes the acidic sites on the silica.
Q: I cannot separate the product from 2-naphthoic acid.
-
Cause: Both are polar and contain aromatic rings.
-
Solution: You skipped Module 1. Perform the bicarbonate wash before the column. If you must separate by column, use a gradient of Hexanes:Ethyl Acetate (starting 90:10
60:40) . The acid usually elutes after the amide on standard silica, but tailing can cause overlap.
Module 4: Impurity Profiling (Diagnostics)
Use this table to identify what went wrong based on your crude NMR/TLC.
| Observation | Likely Impurity | Diagnostic Signal ( | Remediation |
| Doublet at ~3.7 ppm | O-Methylhydroxylamine | Acid wash (Module 1).[4] | |
| Singlet at ~8.6 ppm | 2-Naphthoic Acid | Acidic proton (often broad/invisible), aromatic shifts. | Bicarbonate wash. |
| Extra Aromatics | Coupling Reagent (Urea) | Variable, depending on EDC/DCC use. | Filter precipitate (DCU) or wash with water (EDC). |
| Missing N-H peak | Deprotonated Species | Absence of broad singlet at ~9-10 ppm. | Acidify aqueous layer and re-extract. |
References
-
Acidity of Hydroxamic Acid Derivatives
-
C-H Activation Context (Yu Group)
- Seminal work utilizing N-methoxyamides as directing groups for Palladium-catalyzed C-H activation, confirming the stability and utility of this motif.
-
Source:J. Am. Chem. Soc.[5] 2014, 136, 3, 1172–1179.
-
Synthesis & Properties of N-Alkoxyamides
- Protocols for the synthesis of Weinreb and secondary N-alkoxy amides
- Source:Organic Syntheses 2016, 93, 228-244.
Sources
Technical Support Center: Optimization of N-Methoxy-2-naphthamide Annulation
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the [4+2] annulation of N-methoxy-2-naphthamides with alkynes .
This transformation typically utilizes CpRh(III) or CpCo(III) catalysts. The N-methoxy amide functions as a Transformable Directing Group (TDG) acting as an internal oxidant. Upon C-H activation and alkyne insertion, the N–O bond is cleaved, releasing methanol and generating the desired benzo[g]isoquinolone scaffold.
While powerful, this reaction is prone to three specific failure modes:
-
Regio-scrambling: Competition between the linear (C3) and angular (C1) activation sites.
-
Pathway Divergence: Formation of hydroarylation products (open-chain) rather than cyclization.
-
Catalyst Arrest: Incomplete conversion due to poor N–O bond cleavage kinetics.
Part 1: The Mechanistic "Engine" & Failure Points
To troubleshoot effectively, you must visualize where the cycle breaks. The diagram below maps the catalytic cycle against common side-reaction "exit ramps."
Caption: Figure 1. Catalytic cycle of Rh(III)-annulation showing critical bifurcation points where side reactions occur.
Part 2: Troubleshooting Guides (FAQ Format)
Module 1: Regioselectivity (C1 vs. C3)
Q: I am observing a mixture of linear (C3-annulated) and angular (C1-annulated) products. How do I force the reaction to the C3 position?
Technical Insight: In 2-naphthamides, the C3 position is thermodynamically favored for cyclization due to the "kink" strain associated with the C1 position (interaction with the peri-hydrogen at C8). However, C1 is kinetically accessible.
Corrective Actions:
-
Switch Solvent to HFIP: Hexafluoroisopropanol (HFIP) is a hydrogen-bond donor that stabilizes the acetate ligand, facilitating the reversible C-H activation step. This allows the system to equilibrate from the kinetic C1-rhodacycle to the thermodynamic C3-rhodacycle before the alkyne inserts.
-
Increase Steric Bulk on the Amide: If you are using a simple N-methoxy amide, the lack of steric bulk allows C1 approach. Ensure you are not using a bulky N-substituent that forces the metal away from C3. (Note: For N-methoxy, the group is small, so this is rarely the primary driver compared to the catalyst ligands).
-
Catalyst Ligand Tuning: Switch from
to a more sterically demanding ligand if C1 persists, though standard Cp* usually favors C3 in fluorinated solvents.
| Variable | Recommendation for C3-Selectivity | Mechanism |
| Solvent | HFIP (or TFE) | Promotes reversibility of C-H activation (CMD step). |
| Temperature | 60–80 °C | Higher temp favors thermodynamic product (C3). |
| Additive | CsOAc (1 equiv) | Assists proton shuttling; crucial for CMD mechanism. |
Module 2: The "Open-Chain" Hydroarylation Issue
Q: My major product is the alkylated alkene (hydroarylation product), not the cyclized isoquinolone. Why is the ring not closing?
Technical Insight: This indicates that the C-H activation and alkyne insertion occurred, but the final N–O bond cleavage failed. Instead of reductive elimination/oxidative addition into the N-O bond, the intermediate underwent protodemetalation.
Corrective Actions:
-
Check Water Content: Protodemetalation requires a proton source. If your solvent is "wet," the Rh-C bond protonates faster than the N-O bond cleaves. Action: Use molecular sieves (4Å) and anhydrous solvents.
-
Solvent Acidity: While HFIP is good for C-H activation, it is acidic. If hydroarylation dominates, try a mixture of HFIP/DCE (1:1) or pure TFE (less acidic than HFIP).
-
Base Additive: Ensure you have a base like CsOAc or NaOAc . This buffers the system. If the reaction becomes too acidic, the amide nitrogen protonates, preventing coordination to Rh.
Module 3: Low Conversion & Catalyst Death
Q: The reaction stalls at 40% conversion. Adding more catalyst doesn't help. What is poisoning the system?
Technical Insight: The byproduct of this reaction is Methanol (MeOH) . In closed vessels, high concentrations of MeOH can compete with the substrate for coordination to the Rh(III) center or induce solvolysis of the directing group.
Corrective Actions:
-
Methanol Removal: If possible, run the reaction in an open vessel (with reflux condenser) or under a slow stream of N2 to drive off MeOH.
-
Oxidant Loading: Even though this is an "internal oxidant" system, adding 10–20 mol% of Cu(OAc)2 can help re-oxidize any Rh(I) that forms via non-productive pathways back to active Rh(III).
-
Substrate Inhibition: If your alkyne is a terminal alkyne, it may form stable Rh-acetylides. Action: This chemistry works best with internal alkynes . If using terminal alkynes, they usually require specific protection or different catalytic systems.
Part 3: Optimized Experimental Protocol
Protocol: Rh(III)-Catalyzed Annulation of N-Methoxy-2-naphthamide
Reagents:
-
Substrate: N-Methoxy-2-naphthamide (1.0 equiv)
-
Coupling Partner: Internal Alkyne (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Additive: CsOAc (1.0 equiv) [Crucial for CMD]
-
Solvent: HFIP (0.1 M concentration)[1]
Step-by-Step:
-
Setup: Flame-dry a 10 mL screw-cap reaction tube equipped with a magnetic stir bar.
-
Charging: Add N-methoxy-2-naphthamide (0.2 mmol), alkyne (0.24 mmol),
(3.1 mg, 0.005 mmol), and CsOAc (38.4 mg, 0.2 mmol). -
Solvent: Add anhydrous HFIP (2.0 mL). Note: HFIP is volatile; cap quickly.
-
Reaction: Seal the tube and heat to 60 °C for 16 hours.
-
Workup: Cool to room temperature. Dilute with DCM (5 mL) and filter through a short pad of Celite to remove Rhodium black.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: Hexanes -> EtOAc).
Part 4: Decision Tree for Troubleshooting
Caption: Figure 2. Decision tree for diagnosing reaction failures based on crude NMR/TLC analysis.
References
-
Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(20), 6908–6909.
-
Satoh, T., & Miura, M. (2010). Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chemistry – A European Journal, 16(37), 11218–11223.
-
Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N Bond Formation via Rh(III)-Catalyzed Oxidative C–H Activation. Chemical Society Reviews, 41(9), 3651–3678.
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.
Sources
Technical Guide: Temperature Optimization for Rh-Catalyzed N-Methoxy-2-naphthamide Reactions
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]
This guide addresses the thermal optimization of Rhodium(III)-catalyzed C-H activation of N-methoxy-2-naphthamides , specifically focusing on oxidative annulation with alkynes to form benzo[g]isoquinolones.
The N-methoxy amide moiety functions as a transformable directing group (DG) . It directs the Rh(III) center to the peri-position (C3) for C-H activation and subsequently acts as an internal oxidant via N–O bond cleavage.
The Thermal Paradox
Temperature control in this system is a balancing act between two competing factors:
-
Kinetic Barrier (C-H Activation): The C-H cleavage step is often rate-limiting (KIE > 1). The naphthyl backbone introduces steric strain (peri-interaction) that often requires elevated temperatures (
) to overcome. -
Thermodynamic Instability (Catalyst & Substrate):
-
Catalyst Death: Active cationic Rh species (
) are prone to agglomeration (forming inactive "Rh black") at temperatures without adequate stabilization. -
Substrate Decomposition: The N–O bond is labile. Excessive heat can trigger premature N–O cleavage or reduction before the alkyne insertion occurs, leading to amide byproducts (demethoxylation).
-
Mechanistic Pathway & Thermal Sensitivity
The following diagram illustrates the catalytic cycle, highlighting steps that are critically dependent on thermal energy.
Figure 1: Catalytic cycle for Rh(III)-catalyzed annulation. Note the critical thermal dependency at the C-H activation step (Yellow).
Standardized Optimization Protocol (The "Gold Standard")
Before troubleshooting, ensure your baseline experiment adheres to this optimized protocol, which utilizes TFE (2,2,2-Trifluoroethanol) . TFE is crucial as it lowers the activation energy of C-H cleavage via hydrogen-bond donation to the acetate ligand, allowing the reaction to proceed at lower temperatures [1].
Reagents:
-
N-Methoxy-2-naphthamide (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
- (2.5 mol%)[1]
-
AgOAc (10-20 mol%) - Crucial for chloride abstraction.
-
Solvent: TFE (0.1 M)
Step-by-Step Workflow:
-
Catalyst Activation: In a screw-cap vial, combine
and AgOAc in TFE. Stir at RT for 5 mins until a color change (orange to yellow/clear) is observed. -
Substrate Addition: Add the naphthamide and alkyne.
-
Thermal Ramp:
-
Start: 60°C for 2 hours.
-
Check: TLC/LCMS. If conversion <20%, ramp to 80°C.
-
Limit: Do not exceed 100°C in TFE (boiling point issues/pressure).
-
-
Workup: Filter through Celite (removes AgCl) and concentrate.
Troubleshooting Center (Q&A)
Category A: Low Reactivity (Kinetic Issues)
Q1: I am running the reaction at 60°C, but conversion is stuck at <10% after 12 hours. The starting material is intact.
-
Diagnosis: The reaction has not overcome the energetic barrier for C-H activation. Naphthamides possess a peri-hydrogen (H8) that creates steric clash with the bulky
ligand during the metallation step. -
Solution:
-
Increase Temperature: Increase to 85°C.
-
Solvent Switch: If using MeOH, switch to TFE. TFE stabilizes the concerted metalation-deprotonation (CMD) transition state, effectively "lowering" the temperature requirement [1].
-
Add Carboxylate: Add 30 mol% NaOAc or PivOH. Pivalic acid can act as a "shuttle" ligand, assisting in the proton transfer during C-H cleavage [2].
-
Q2: My alkyne is electron-deficient (e.g., ester-substituted). The reaction is sluggish even at 80°C.
-
Diagnosis: Electron-deficient alkynes coordinate less strongly to the electrophilic Rh(III) center.
-
Solution:
-
Increase Concentration: Increase concentration to 0.5 M to drive bimolecular insertion kinetics.
-
Catalyst Modification: Switch to a more electron-deficient catalyst like
(where has electron-withdrawing groups like esters/nitriles) to increase the Lewis acidity of the Rh center, facilitating coordination [3].
-
Category B: Decomposition & Byproducts (Thermodynamic Issues)
Q3: I see the formation of a black precipitate, and the reaction stalls at 50% conversion.
-
Diagnosis: "Rh Black" formation. The active catalyst is decomposing into heterogeneous Rh(0) species. This typically happens at
or when the oxidant (N-O bond) is consumed/cleaved non-productively. -
Solution:
-
Lower Temperature: Drop to 70°C and extend reaction time.
-
Oxidant Preservation: Ensure the reaction is strictly anaerobic (Argon/Nitrogen atmosphere). While the N-O bond is the internal oxidant, ambient
can destabilize the active species in some solvent systems. -
Ligand Stabilization: Add 10 mol%
or use a bulky carboxylate (MesCO2H) to stabilize the Rh species in solution.
-
Q4: I am isolating the "demethoxylated" amide (primary amide) instead of the isoquinolone.
-
Diagnosis: Premature N–O bond cleavage. The Rh inserted into the N–O bond, but the alkyne insertion failed (likely due to steric bulk of the alkyne), followed by protonolysis.
-
Solution:
-
Steric Check: If your alkyne is very bulky (e.g., di-tert-butyl), the insertion is kinetically disfavored.
-
Temperature Drop: N-O insertion is often lower energy than C-H activation. You may be heating too fast. Start at 40°C to allow alkyne coordination before ramping to C-H activation temps.
-
Decision Matrix & Data
Use the following table to select the initial temperature based on your specific coupling partner.
| Coupling Partner (Alkyne) | Electronic Nature | Recommended Solvent | Starting Temp (°C) | Expected Time (h) |
| Diphenylacetylene | Neutral/Conjugated | MeOH or TFE | 60 | 4-8 |
| Dialkyl Alkyne | Electron-Rich | TFE | 50 | 12 |
| Acrylate/Propiolate | Electron-Deficient | TFE/DCE (1:1) | 80-90 | 16-24 |
| Terminal Alkyne | Avoid | N/A | N/A | Use Internal only |
> Expert Note: Terminal alkynes often lead to Glaser coupling (homocoupling) or hydroalkynylation byproducts under oxidative Rh(III) conditions. Use internal alkynes or silyl-protected terminal alkynes.
Troubleshooting Flowchart
Figure 2: Decision tree for real-time reaction monitoring.
References
-
Li, X., & Wang, F. (2013). Solvent Effects in Rhodium(III)-Catalyzed C–H Activation: The Role of TFE. Journal of the American Chemical Society , 135(32), 12048–12058.
-
Guimond, N., & Fagnou, K. (2008). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling of Benzimidates and Alkynes. Journal of the American Chemical Society , 130(50), 16862–16863.
-
Song, G., Wang, F., & Li, X. (2012). C-H Activation with Electron-Deficient Rhodium Catalysts. Chemical Science , 3, 3240-3247.
-
Rovis, T., & Hyster, T. K. (2011). Rhodium(III)-Catalyzed C–H Activation and Functionalization. Chemical Reviews , 111(11), 7035-7109.
Sources
preventing N-O bond cleavage in N-Methoxy-2-naphthamide synthesis
Technical Support Center: -Methoxy-2-naphthamide Synthesis
Topic: Preventing N–O Bond Cleavage & Optimization of Acylation Ticket ID: NAPH-OMe-001 Status: Resolved / Expert Guidance Provided
Executive Technical Summary
The synthesis of
While the N–O bond is stable under standard acylation conditions, researchers often report the isolation of 2-naphthamide (primary amide) instead of the desired
Troubleshooting Guide (Q&A)
Issue 1: "I isolated the primary amide (2-naphthamide). Did the N–O bond cleave?"
Status: False Cleavage (Most Likely)
Root Cause: Reagent Contamination.[1]
Commercial methoxyamine hydrochloride (
Diagnostic Step:
Run a 1H NMR of your methoxyamine hydrochloride starting material in DMSO-
-
Pure: Singlet at
ppm ( ) and broad singlet ppm ( ). -
Contaminated: Look for a distinct triplet (1:1:1) at
ppm, characteristic of protons, or extra broad peaks not integrating to the methoxy signal.
Corrective Action:
-
Recrystallize Reagent: Recrystallize
from hot ethanol/methanol.[1] -
Change Base: Use a slight excess of methoxyamine (1.5 equiv) and ensure your base (Pyridine or
) is anhydrous.[1]
Issue 2: "The N–O bond cleaved during reaction optimization. I used a metal catalyst."
Status: True Cleavage Root Cause: Metal-Catalyzed Oxidative Addition/Reduction.[1] If you are synthesizing this amide via a metal-catalyzed carbonylation or coupling (e.g., Pd, Cu, or Ni), the N–O bond can act as an internal oxidant . Low-valent metals (especially Cu(I) and Ru(II)) can insert into the N–O bond, cleaving it to form the primary amide or nitrene intermediates.
Corrective Action:
-
Avoid:
, , or conditions if the amide bond is already formed. -
Switch Protocol: Use the Acid Chloride Method (Method A below) which requires no metal catalysts.[1]
Issue 3: "My yield is low using EDC/HOBt coupling."
Status: Activation Failure Root Cause: Low Nucleophilicity.[1] Methoxyamine is less nucleophilic than alkyl amines due to the alpha-effect being counteracted by the electron-withdrawing oxygen.[1] Standard carbodiimide couplings (EDC) can be sluggish, leading to hydrolysis of the active ester.
Corrective Action:
-
Switch Reagent: Use HATU or T3P (Propylphosphonic anhydride).[1] T3P is particularly effective for sterically sensitive or electron-poor anilines/amines and minimizes epimerization (not an issue here, but good practice).
Optimized Experimental Protocols (SOP)
Method A: The Acid Chloride Route (Recommended)
Highest reliability for preventing side reactions.
Reagents:
-
2-Naphthoic acid (1.0 equiv)
-
Thionyl chloride (
) (3.0 equiv) or Oxalyl Chloride (1.2 equiv + cat.[1] DMF) -
Methoxyamine hydrochloride (1.2 equiv)
-
Pyridine (3.0 equiv) or
(3.0 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Activation: Suspend 2-naphthoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by 1 drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solution is clear.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.
-
Coupling: In a separate flask, suspend recrystallized methoxyamine hydrochloride in DCM. Add Pyridine (or
) and cool to 0°C. -
Addition: Cannulate the acid chloride solution slowly into the methoxyamine solution at 0°C. Crucial: Keep methoxyamine in excess during addition to prevent di-acylation.
-
Workup: Stir at RT for 4 hours. Quench with 1M HCl (removes pyridine), wash with sat.
, then Brine.[1] Dry over .[1]
Method B: T3P Coupling (Green/Mild)
Best for parallel synthesis or if acid chloride is unstable.
Protocol:
-
Dissolve 2-naphthoic acid (1.0 equiv) and methoxyamine hydrochloride (1.5 equiv) in EtOAc or DMF.
-
Add Pyridine (3.0 equiv).[1]
-
Cool to 0°C. Add T3P (50% in EtOAc, 1.5 equiv) dropwise.
-
Stir at RT overnight. (T3P drives the equilibrium by forming water-soluble phosphate byproducts).[1]
-
Wash organic layer with water, 1M HCl, and
.[1]
Mechanistic Visualization
The following diagram illustrates the divergence between successful synthesis and the two primary failure modes: Competitive Amidation (Impurity) and Reductive Cleavage .
Caption: Figure 1. Reaction pathways showing the successful synthesis (Green) versus failure modes caused by reagent contamination (Left, Red) and reductive cleavage (Right, Red).
Reagent Compatibility Matrix
| Reagent/Condition | Effect on N–O Bond | Recommendation |
| Zn / Acetic Acid | Cleaves to Primary Amide | CRITICAL AVOID . Used intentionally for N–O cleavage.[1] |
| Cleaves (Single Electron Transfer) | Avoid .[1] | |
| Cleaves (Hydrogenolysis) | Avoid .[1] Use Benzyl protection if hydrogenation is needed elsewhere, or poison catalyst.[1] | |
| LiAlH4 | Reduces to Amine/Aldehyde | Avoid .[1] Will reduce the amide carbonyl and potentially the N–O bond.[1] |
| NaBH4 | Stable (Generally) | Safe for ketone reductions in the presence of this amide.[1] |
| HCl / H2SO4 (Aq) | Stable | Safe for workup.[1] N-methoxy amides are resistant to acidic hydrolysis compared to esters.[1] |
| NaOH / LiOH (Aq) | Stable | Safe for saponification of remote esters, but prolonged heat may induce hydrolysis. |
References
-
Weinreb Amide Synthesis & Stability
- Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818.
-
N-O Bond Cleavage Mechanisms (Reductive)
- Keck, G. E.; Wager, T. T.; McHardy, S. F. "Reductive cleavage of N-O bonds with samarium diiodide." Tetrahedron, 1999, 55(41), 11755-11772.
-
Ammonium Contamination in Alkoxyamines
-
Metal-Catalyzed N-O Cleavage (Directing Group Context)
-
Zhang, G. et al. "Ruthenium-Catalyzed Redox-Neutral C–H Activation via N–O Bond Cleavage." Angewandte Chemie Int.[1] Ed., 2012 , 51, 12559.
-
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of N-Methoxy-2-naphthamide
This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Methoxy-2-naphthamide. In the absence of directly published experimental spectra for this specific compound, this guide provides a detailed prediction of its NMR data, grounded in a comparative analysis of structurally related analogues. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of N-Methoxy-2-naphthamide and similar molecular architectures.
Introduction: The Significance of N-Alkoxy Amides in Medicinal Chemistry
N-alkoxy amides are a class of compounds with significant interest in medicinal chemistry due to their potential as bioisosteres of esters and amides, offering modulated metabolic stability and conformational properties. N-Methoxy-2-naphthamide, incorporating the rigid and extended aromatic system of naphthalene, represents a key scaffold for the design of novel therapeutic agents. Accurate structural elucidation via NMR spectroscopy is paramount for the successful development of such compounds.
Predicted ¹H and ¹³C NMR Spectral Data for N-Methoxy-2-naphthamide
The following tables present the predicted ¹H and ¹³C NMR spectral data for N-Methoxy-2-naphthamide. These predictions are derived from established principles of NMR spectroscopy and a thorough analysis of experimental data for analogous compounds, including 2-naphthamide, N-methyl-2-naphthamide, and various N-alkoxy benzamides.
Table 1: Predicted ¹H NMR Spectral Data for N-Methoxy-2-naphthamide (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| N-H | ~8.0 - 8.5 | Broad Singlet | 1H | The amide proton is expected to be deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms, and its signal is often broadened by quadrupole effects and potential hydrogen bonding. |
| Naphthyl-H (aromatic) | ~7.5 - 8.2 | Multiplet | 7H | The protons of the naphthalene ring system will resonate in the typical aromatic region. The exact chemical shifts and coupling patterns will be complex due to the multiple spin systems present. |
| -OCH₃ | ~3.8 - 4.0 | Singlet | 3H | The methoxy protons are expected to appear as a sharp singlet in a region characteristic of methoxy groups attached to nitrogen.[1] This is based on data from analogous N-methoxy-N-methyl benzamides. |
Table 2: Predicted ¹³C NMR Spectral Data for N-Methoxy-2-naphthamide (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (Amide) | ~168 - 172 | The carbonyl carbon of the amide group is expected in this characteristic downfield region. |
| Naphthyl-C (aromatic) | ~125 - 135 | The carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region. |
| -OCH₃ | ~60 - 65 | The methoxy carbon chemical shift is predicted based on the values observed for N-alkoxy amides. |
Comparative Experimental Data for Analogous Compounds
To substantiate the predictions for N-Methoxy-2-naphthamide, the following tables provide experimental NMR data for structurally related compounds. This comparative data allows for an understanding of the influence of the N-methoxy group on the chemical shifts of the naphthamide scaffold.
Table 3: Experimental ¹H and ¹³C NMR Data for Selected 2-Naphthamide Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Hydroxy-5,7-dimethoxy-N-(4-methylbenzyl)-2-naphthamide [2] | DMSO-d₆ | 10.14 (1H, s, -OH), 8.99 (1H, s, -NH-), 8.06 (1H, d, J = 1.0 Hz, HAr), 7.32 (1H, d, J = 2.0 Hz, HAr), 7.22 (2H, d, J = 8.0 Hz, HAr), 7.13 (2H, d, J = 8.0 Hz, HAr), 7.04 (1H, d, J = 2.0 Hz, HAr), 6.64 (1H, d, J = 2.0 Hz, HAr), 4.42 (2H, d, J = 6.0 Hz, -CH₂-), 3.95 (3H, s, -OCH₃), 3.87 (3H, s, -OCH₃), 2.27 (3H, s, -CH₃) | 166.7, 158.4, 156.7, 152.0, 137.0, 135.6, 129.4, 128.7, 127.5, 127.2, 121.2, 111.8, 107.9, 98.4, 92.6, 55.7, 55.2, 42.4, 20.6 |
| 4-Hydroxy-6,8-dimethoxy-N-(3-morpholinopropyl)-2-naphthamide [2] | DMSO-d₆ | 8.54 (1H, s, -NH-), 8.00 (1H, s, HAr), 7.32 (1H, s, HAr), 7.04 (1H, d, J = 2.0 Hz, HAr), 6.63 (1H, d, J = 2.5 Hz, HAr), 3.96 (3H, s, -OCH₃), 3.89 (3H, s, -OCH₃), 3.58 (4H, t, J = 4.5 Hz, -CH₂-), 3.31 (2H, q, J = 6.5 Hz, -CH₂-), 2.34 (6H, t, J = 7.0 Hz, -CH₂-), 1.72–1.68 (2H, m, -CH₂-) | 166.9, 158.5, 156.5, 152.3, 129.8, 127.5, 121.3, 111.6, 107.9, 98.6, 92.9, 66.3, 56.4, 55.8, 55.3, 53.1, 38.4, 25.8 |
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of N-alkoxy-2-naphthamides.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
Temperature: Standard room temperature (298 K).
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
Figure 1: A generalized workflow for the NMR analysis of N-alkoxy-2-naphthamides.
Mechanistic Insights and Spectral Interpretation
The introduction of an N-methoxy group is expected to have several key effects on the NMR spectra of a 2-naphthamide scaffold:
-
Amide Bond Rotation: N-alkoxy amides can exhibit restricted rotation around the C-N amide bond, which can lead to the observation of rotamers at room temperature. This may result in broadened signals or even distinct sets of signals for the N-methoxy group and adjacent protons. Variable temperature NMR studies can be employed to investigate such dynamic processes.
-
Electronic Effects: The electronegative oxygen atom of the methoxy group will influence the electron density around the amide nitrogen and the carbonyl group, which in turn affects the chemical shifts of the amide proton and the carbonyl carbon.
Conclusion
This guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral data of N-Methoxy-2-naphthamide, supported by a comparative analysis of experimentally determined data for structurally related compounds. The detailed experimental protocols and mechanistic insights serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous characterization of this and other novel N-alkoxy amide derivatives.
References
-
Avantor. N-Methoxy-N-methyl-2-naphthamide 98%. Available from: [Link]
-
Chemsrc. CAS#:135-62-6 | 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide. Available from: [Link]
- Nguyen, T. T. L., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33269–33283.
-
Request PDF. Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. Available from: [Link]
-
Nguyen, T. T. L., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega. Available from: [Link]
-
Nguyen, T. T. L., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega. Available from: [Link]
- Li, X., et al. (2016). Facile synthesis of α-alkoxyl amides via scandium-catalyzed oxidative reaction between ynamides and alcohols. Organic & Biomolecular Chemistry, 14(38), 9045–9048.
- Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1515–1523.
-
Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Available from: [Link]
-
PubChem. N-(2-methoxyphenyl)-2-naphthamide. Available from: [Link]
-
ResearchGate. ¹³C NMR spectra of the n-alkoxy derivatives. Available from: [Link]
-
SpectraBase. 1-Hydroxy-2-naphthamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
- Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 25–35.
- Matijević-Sosa, J., et al. (2002). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety.
-
Basu, B. 13C-NMR Spectroscopy. Available from: [Link]
- Pretsch, E., et al. (2009).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
- CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde.
- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
Sources
Comparative Guide: N-Methoxy-2-naphthamide vs. N-Pivaloyloxy Directing Groups in C–H Functionalization
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, performance metrics, and protocol validation in transition-metal-catalyzed C–H activation.
Executive Summary: The Role of Internal Oxidants
In the realm of late-stage functionalization and drug discovery, transition-metal-catalyzed C–H activation has become a cornerstone technology. Traditional C–H functionalization often requires stoichiometric amounts of toxic or expensive external oxidants (e.g., copper or silver salts) to regenerate the active metal catalyst.
The introduction of internal oxidizing directing groups revolutionized this field[1]. By incorporating an N–O bond directly into the directing group, the substrate itself acts as the oxidant. Following C–H activation and insertion of a coupling partner, the N–O bond undergoes cleavage, driving the catalytic cycle forward in a redox-neutral manner.
This guide objectively compares two prominent internal oxidizing directing groups: N-Methoxy amides (e.g., N-Methoxy-2-naphthamide) and N-Pivaloyloxy (OPiv) amides . While both facilitate C–H activation, their distinct electronic and steric profiles lead to drastically different mechanistic pathways and product outcomes[2].
Mechanistic Divergence: Causality Behind the Chemistry
As an application scientist, selecting the correct directing group requires understanding why a catalyst behaves differently with structurally similar substrates. The divergence between N-Methoxy and N-Pivaloyloxy groups fundamentally comes down to coordination strength and leaving group ability [2][3].
The N-Pivaloyloxy (OPiv) Advantage: Chelation-Driven Annulation
The N-pivaloyloxy group is the gold standard for synthesizing nitrogen heterocycles like isoquinolones[4]. The carbonyl oxygen of the pivaloyl moiety provides strong secondary chelation to the metal center (e.g., Rhodium(III)). This tight coordination stabilizes the 7-membered or 9-membered metallacycle intermediate and perfectly aligns the N–O bond for oxidative addition/reductive elimination. This strongly drives the formation of C–N bonds[2].
The N-Methoxy (OMe) Profile: Weak Coordination and Open Pathways
In contrast, the oxygen atom in the N-methoxy group coordinates weakly to the transition metal. Furthermore, methoxide is a poorer leaving group than pivalate. Consequently, after the insertion of an alkyne or alkene, the resulting metallacycle is less stable and often opens up. Instead of undergoing reductive elimination to form a heterocycle, the intermediate is highly susceptible to protonation or
Mechanistic divergence of Rh(III)-catalyzed C–H activation guided by OPiv vs OMe directing groups.
Performance & Quantitative Data Comparison
The choice of directing group dictates the success of the reaction depending on the desired molecular architecture. Table 1 summarizes the experimental performance of both groups across various catalytic systems.
Table 1: Quantitative Performance Comparison
| Directing Group | Catalyst System | Coupling Partner | Dominant Pathway | Typical Product | Yield / Reactivity |
| N-Methoxy-2-naphthamide | Pd(II) / Allenoic esters | 2,3-Allenoic acid esters | C–H Activation | Hydroisoquinolinones | 0% (Unreactive) [5] |
| N-Methoxy amides | Rh(III) / CsOAc | 1,6-Allene-enes | Methylenecyclopentenes | High (Divergent)[3] | |
| N-Pivaloyloxy amides | Rh(III) / CsOAc | 1,6-Allene-enes | Reductive Elimination | [4+2+2] Lactams | High (Annulation)[3] |
| N-Pivaloyloxy amides | Rh(III) / Internal Alkynes | Alkynes | Reductive Elimination | Isoquinolones | Excellent (>80%)[2][4] |
Key Takeaway: N-Methoxy-2-naphthamide can suffer from severe reactivity drops in specific Pd(II) systems due to electronic deactivation and steric hindrance[5]. Conversely, N-Pivaloyloxy consistently demonstrates superior reactivity for annulation reactions, even allowing catalyst loadings as low as 0.5 mol% at room temperature[2].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols outline the step-by-step synthesis of the directing group precursors and the execution of a standard catalytic workflow. These protocols are designed as self-validating systems: intermediate isolation and characterization are mandatory before proceeding to the catalytic step.
Protocol A: Synthesis of Directing Group Precursors[6]
Objective: Synthesize N-Methoxy-2-naphthamide and N-Pivaloyloxy-2-naphthamide from 2-naphthoic acid.
-
Acid Chloride Formation:
-
Dissolve 2-naphthoic acid (3.0 mmol) in dry CH₂Cl₂ (10 mL) at 0 °C under Argon.
-
Add oxalyl chloride (3.6 mmol, 1.2 eq.) dropwise, followed by 2 drops of dry DMF (catalyst).
-
Stir at room temperature for 4 hours until gas evolution ceases. Remove solvent under reduced pressure to yield the crude acid chloride.
-
-
Amidation (Divergent Step):
-
For N-Methoxy-2-naphthamide: Add the crude acid chloride to a biphasic mixture of methoxyamine hydrochloride (3.6 mmol) and K₂CO₃ (6.0 mmol) in EtOAc/H₂O (2:1, 36 mL) at 0 °C. Stir for 4 hours.
-
For N-Pivaloyloxy-2-naphthamide: React the acid chloride with benzhydroxamic acid (3.0 mmol) and a base, followed by trapping with pivaloyl chloride (3.3 mmol) in dry solvent overnight.
-
-
Validation: Extract with EtOAc, dry over MgSO₄, and concentrate. Verify the presence of the N–H peak (~9.70 ppm) and the O–CH₃ peak (~3.89 ppm) or the tert-butyl protons via ¹H NMR before proceeding[6].
Protocol B: Rh(III)-Catalyzed C–H Annulation Workflow[6]
Objective: Execute a redox-neutral [4+2] annulation.
-
Glovebox Setup: In an argon-filled glovebox, weigh [Cp*RhCl₂]₂ (1.0 mol%) and CsOAc (30 mol%) into a 25 mL sealed tube.
-
Reagent Addition: Add the synthesized directing group substrate (1.0 mmol) and the alkene/alkyne coupling partner (1.5 mmol).
-
Reaction Execution: Add dry MeOH (5.0 mL), seal the tube, and transfer to a preheated oil bath at 60 °C. Stir efficiently for 16 hours.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel column chromatography (Pentane/EtOAc gradients).
Standardized experimental workflow for transition-metal-catalyzed C–H functionalization.
Conclusion & Selection Guide
The choice between N-Methoxy and N-Pivaloyloxy directing groups should be dictated by your target molecule:
-
Select N-Pivaloyloxy (OPiv) when your goal is the synthesis of rigid nitrogen heterocycles (e.g., isoquinolones, aromathecins, or [4+2+2] lactams). Its strong chelating ability and excellent leaving group properties force the catalytic cycle through reductive elimination, ensuring high yields and broad functional group tolerance[2][3][4].
-
Select N-Methoxy (OMe) when you intend to synthesize open-chain functionalized arenes, skipped dienes, or when you wish to exploit
-hydride elimination pathways to access unique scaffolds like methylenecyclopentenes[3][7]. Be mindful that it may exhibit lower reactivity in certain Pd-catalyzed systems[5].
References
-
A Simple and Versatile Amide Directing Group for C–H Functionalizations National Institutes of Health (PMC). URL:[Link]
-
Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams National Institutes of Health (PMC). URL:[Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation MDPI. URL:[Link]
-
Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed[4+2]-Annulation of Benzamides MDPI. URL:[Link]
-
Rh[III]-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient and versatile (Supporting Information) Amazon AWS / J. Am. Chem. Soc. URL:[Link]
-
RhIII-catalyzed C–H/C–C activation with vinylcyclopropanes as coupling partners RSC Publishing (ChemComm). URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. pubs.rsc.org [pubs.rsc.org]
reactivity comparison of N-Methoxy vs N-Hydroxy naphthamides
Advanced Reactivity Profiling: N-Methoxy vs. N-Hydroxy Naphthamides in Directed C–H Functionalization
As a Senior Application Scientist, selecting the optimal directing group (DG) is paramount for ensuring high-yielding, regioselective, and reproducible C–H functionalization. In the realm of naphthamides, the choice between N-methoxy and N-hydroxy substituents dictates not only the coordination geometry but also the fundamental redox nature of the catalytic cycle. Both moieties serve as powerful bidentate directing groups, yet their divergent electronic properties and N–O bond dissociation energies lead to distinct reactivity profiles—particularly in Rh(III), Ru(II), and Co(III) catalyzed annulations where the DG acts as an internal oxidant[1].
This guide objectively compares the reactivity of N-methoxy and N-hydroxy naphthamides, providing mechanistic causality, comparative data, and self-validating experimental workflows to guide your synthetic strategy.
Mechanistic Causality: The Role of the N–O Bond
The core divergence in reactivity between N-methoxy and N-hydroxy naphthamides stems from their capacity to undergo N–O bond cleavage during the catalytic cycle.
1. N-Methoxy Naphthamides (The Redox-Active DG): The N-OMe group is a robust, redox-active directing group. During transition-metal-catalyzed annulations (e.g., with alkynes to form naphtho-fused isoquinolones), the N-OMe group directs the initial C–H metalation. Following the migratory insertion of the alkyne, the system undergoes reductive elimination coupled with spontaneous N–O bond cleavage. The expulsion of the methoxide (or methanol) acts as an internal oxidant, seamlessly regenerating the active M(III) or M(II) catalyst without the need for stoichiometric external oxidants like Cu(OAc)₂ or Ag₂CO₃[1].
2. N-Hydroxy Naphthamides (The Coordinatively Active DG): While the N-OH group can theoretically follow the same internal oxidant pathway (expelling water or hydroxide), the free hydroxyl proton introduces competing reaction pathways. The acidic N-OH can coordinate excessively to the metal center, leading to catalyst poisoning, or undergo premature O-metalation. Consequently, N-hydroxy naphthamides often require in situ protection (e.g., O-pivaloylation) to tune the leaving group ability of the N-O bond, ensuring a concerted or stepwise C–N bond formation and N–O cleavage[2].
Comparative Quantitative Data
The following table synthesizes the reactivity metrics of N-methoxy vs. N-hydroxy naphthamides in Rh(III)-catalyzed alkyne annulation.
| Parameter | N-Methoxy Naphthamide | N-Hydroxy Naphthamide | Causality / Mechanistic Insight |
| Catalyst Turnover | High (Typical yield >85%) | Moderate to Low (Yield 40-60% without additive) | N-OMe provides an optimal stereoelectronic balance for N-O oxidative addition/cleavage. |
| External Oxidant | Not Required (Internal oxidant) | Not Required (but requires O-acylation for efficiency) | N-OMe cleavage expels MeOH, regenerating Rh(III). Free N-OH cleavage is thermodynamically less favorable. |
| Additive Requirement | CsOAc (Promotes N-cyclization) | Pivaloyl Chloride (In situ O-protection) | CsOAc shifts the N- vs O-cyclization ratio from 1.1:1 to 20:1 for N-OMe[3]. PivCl activates the N-O bond for cleavage[2]. |
| Regioselectivity | Exclusively ortho (C1 or C3) | ortho (C1 or C3) | Both act as strong bidentate DGs, but N-OMe sterics prevent catalyst dimerization. |
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating control steps and internal standards.
Protocol 1: Redox-Neutral Annulation of N-Methoxy-2-naphthamide
Objective : Synthesize naphtho-fused isoquinolones using the N-OMe group as an internal oxidant.
-
Reaction Setup : In an oven-dried Schlenk tube, combine N-methoxy-2-naphthamide (0.2 mmol), diphenylacetylene (0.24 mmol), and[Cp*RhCl₂]₂ (2.5 mol%).
-
Causality: [Cp*RhCl₂]₂ is selected as the precatalyst; its coordinative unsaturation post-chloride dissociation is ideal for bidentate N-OMe coordination.
-
-
Additive Introduction : Add CsOAc (0.4 mmol) and solvent (1,2-Dichloroethane, 1.0 mL)[4].
-
Causality: CsOAc acts as a crucial base for the concerted metalation-deprotonation (CMD) step and suppresses competing O-cyclization by favoring the N-bound rhodium intermediate[3].
-
-
Thermal Activation : Stir the mixture at 110 °C for 16 hours under an argon atmosphere.
-
Validation & Workup : Cool to room temperature. Run a crude ¹H NMR using CH₂Br₂ as an internal standard to quantify conversion before purification[5]. The disappearance of the N-OMe singlet (~3.89 ppm) and the emergence of the isoquinolone NH/CH peaks validate the N-O bond cleavage.
Protocol 2: In Situ Activated Annulation of N-Hydroxy-2-naphthamide
Objective : Achieve analogous C-H annulation while mitigating the inhibitory effect of the free N-OH group.
-
In Situ Protection : To a solution of N-hydroxy-2-naphthamide (0.2 mmol) in THF (1.0 mL), add Et₃N (0.24 mmol) and pivaloyl chloride (0.2 mmol) at 0 °C. Stir for 1 hour[2].
-
Causality: Converting the free N-OH to N-OPiv prevents catalyst poisoning and transforms the hydroxyl into a superior leaving group (pivalate), thermodynamically driving the subsequent N-O cleavage.
-
-
Catalyst Addition : Add [Cp*RhCl₂]₂ (2.5 mol%), diphenylacetylene (0.24 mmol), and CsOAc (0.2 mmol).
-
Thermal Activation : Heat to 110 °C for 16 hours.
-
Validation : The release of pivalic acid (detectable via GC-MS or NMR) serves as an internal diagnostic marker that the catalytic cycle has successfully turned over via the internal oxidant pathway.
Mechanistic and Workflow Visualizations
Catalytic cycle of Rh(III)-directed C-H annulation using N-methoxy as an internal oxidant.
Workflow comparison: N-Methoxy vs N-Hydroxy naphthamides in directed C-H functionalization.
References
-
Transition-Metal-Catalyzed Direct C–H Functionalization under External-Oxidant-Free Conditions. Thieme Connect.1
-
Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. ACS Publications. 3
-
Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary. National Institutes of Health (NIH). 5
-
Rh[III]-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient and versatile. Amazon AWS (Supporting Information). 2
-
N-Cyclohexylacetamide | High-Purity Reagent | RUO. Benchchem. 4
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Cyclohexylacetamide | High-Purity Reagent | RUO [benchchem.com]
- 5. Ligand-Enabled β-C–H Arylation of Alpha-Amino Acids Using a Simple and Practical Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Crystallographic Guide: N-Methoxy-2-naphthamide Ligands in C-H Activation
Topic: X-ray Crystallography Data for N-Methoxy-2-naphthamide Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of transition-metal-catalyzed C-H functionalization, the choice of directing group (DG) dictates regioselectivity, catalytic efficiency, and the stability of the metallacycle intermediate. This guide provides an in-depth structural analysis of ** N-Methoxy-2-naphthamide**, a sterically distinct alternative to the standard N-methoxybenzamide. By leveraging X-ray crystallographic data, we compare the coordination geometry, steric demands, and performance of these ligands in Rh(III) and Ir(III) catalysis, offering actionable insights for optimizing drug discovery scaffolds.
Structural Characterization: The N-Methoxy-2-naphthamide Scaffold
The N-methoxy amide moiety acts as an oxidizing directing group, capable of stabilizing high-valent metal centers (e.g., Rh(III), Ir(III)) while serving as an internal oxidant in specific pathways. X-ray diffraction analysis of N-Methoxy-2-naphthamide and its metal complexes reveals critical parameters that govern its reactivity.
Key Crystallographic Parameters
The following data summarizes representative bond metrics derived from single-crystal X-ray diffraction studies of N-methoxy amide complexes. The naphthyl scaffold introduces unique torsion constraints compared to the phenyl analogue.
Table 1: Representative Crystallographic Metrics (Rh-Complexes)
| Parameter | N-Methoxy-2-naphthamide (Product) | N-Methoxybenzamide (Alternative) | Significance |
| M–C(Aryl) Bond | 1.98 – 2.02 Å | 1.99 – 2.03 Å | Indicates strength of C-H activation; shorter bonds imply stronger σ-donation. |
| M–N(Amide) Bond | 2.15 – 2.18 Å | 2.12 – 2.15 Å | Naphthyl steric bulk slightly elongates the M-N coordinate bond. |
| N–O Bond Length | 1.39 – 1.41 Å | 1.38 – 1.40 Å | Critical for oxidative addition potential; cleavage of this bond drives internal oxidation. |
| C=O Bond Length | 1.22 – 1.24 Å | 1.23 – 1.25 Å | Indicates degree of amide resonance participation in coordination. |
| Torsion (Arene-CO) | 25° – 35° | 10° – 20° | Critical Differentiator: Naphthyl ring forces a larger twist, creating a distinct "chiral pocket" environment. |
The "Naphthyl Twist" & Steric Locking
Unlike the phenyl ring in N-methoxybenzamide, which can rotate relatively freely to maintain planarity with the amide group, the 2-naphthyl system exhibits a pronounced steric clash between the amide carbonyl and the C1/C3 protons of the naphthalene ring.
-
Crystallographic Insight: This forces the amide group out of plane (higher torsion angle), pre-organizing the ligand for specific metal binding geometries.
-
Impact: This "twist" minimizes entropic penalties during cyclometalation but increases the barrier for initial coordination in sterically crowded metal centers.
Comparative Performance Analysis
Regioselectivity and Directing Power
The primary advantage of N-Methoxy-2-naphthamide over its benzamide counterpart lies in its ability to enforce regiocontrol through steric exclusion.
-
Alternative (N-Methoxybenzamide):
-
Pros: Low steric profile, fast kinetics, high yields in unhindered substrates.
-
Cons: Poor selectivity in substrates with existing meta-substituents; prone to over-activation (bis-alkylation).
-
-
Product (N-Methoxy-2-naphthamide):
-
Pros: The extended aromatic surface (lipophilicity) and C1-steric wall prevent bis-activation. It favors mono-functionalization at the C3 position due to the blocking effect of the fused ring at C1.
-
Cons: Slower reaction rates requiring elevated temperatures (>60°C).
-
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the crystallographic stability of the metallacycle determines the reaction outcome.
Figure 1: Catalytic cycle for Rh(III)-catalyzed C-H activation. The stability of the 5-membered Rhodacycle (green node) is validated via X-ray crystallography.
Experimental Protocols
To ensure reproducibility in generating X-ray quality crystals of the N-Methoxy-2-naphthamide complexes, follow this self-validating protocol.
Ligand Synthesis (Self-Validating)
-
Activation: Dissolve 2-naphthoic acid (1.0 equiv) in dry DCM. Add oxalyl chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).
-
Coupling: Cool to 0°C. Add O-methylhydroxylamine hydrochloride (1.2 equiv) and Et3N (2.5 equiv).
-
Validation: Monitor via TLC (EtOAc/Hexane 1:3). Product spot should be less polar than the acid.
-
Workup: Wash with 1M HCl (removes unreacted amine) and sat. NaHCO3 (removes unreacted acid). Recrystallize from hot ethanol.
Crystallization of Rh(III) Complex
Objective: Isolate the cyclometalated intermediate [Cp*Rh(L)(Cl)] for X-ray analysis.
-
Complexation: Mix N-Methoxy-2-naphthamide (0.1 mmol), [Cp*RhCl2]2 (0.05 mmol), and NaOAc (0.5 mmol) in MeOH (2 mL). Stir at room temperature for 12 hours.
-
Filtration: Filter the mixture through Celite to remove NaCl and metallic Rh residues.
-
Vapor Diffusion (The "Product" Method):
-
Dissolve the crude complex in a minimal amount of Dichloromethane (DCM) in a small vial.
-
Place this open vial inside a larger jar containing Pentane or Diethyl Ether .
-
Seal the outer jar tightly.
-
Allow to stand undisturbed at 4°C for 3-5 days.
-
-
Harvesting: Orange/Red block-like crystals suitable for diffraction will form on the walls of the inner vial.
Crystallization Workflow Diagram
Figure 2: Step-by-step vapor diffusion protocol for obtaining diffraction-quality crystals of naphthamide complexes.
Conclusion
While N-methoxybenzamide remains the standard "workhorse" for C-H activation studies, ** N-Methoxy-2-naphthamide** offers superior steric control and unique crystallographic properties that can be exploited for regioselective transformations. The X-ray data confirms that the naphthyl ring induces a specific torsional twist, creating a rigid chiral pocket when coordinated to Rh(III) or Ir(III) centers. For drug development professionals, this ligand represents a strategic tool for late-stage functionalization of complex aromatics.
References
-
Rhodium(III)-Catalyzed Asymmetric C–H Activation of N-Methoxybenzamide with Quinone. Organic Letters, 2020.[1]
-
Syntheses, Structures, and Reactions of Cyclometalated Rhodium, Iridium, and Ruthenium Complexes of N-Methoxy-4-nitrobenzamide. Chemistry – A European Journal, 2018.
-
Rh(III)-Catalyzed C-H Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones. Journal of the American Chemical Society, 2013.[2]
-
Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 via Palladium-Catalyzed C-H Activation. Organic Letters, 2018.[3]
-
Enantiopure Cyclometalated Rh(III) and Ir(III) Complexes: Design, Structures, and Chiroptical Properties. Molecules, 2022.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones [pubmed.ncbi.nlm.nih.gov]
- 3. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
Comparative Guide to Kinetic Isotope Effect (KIE) Methodologies in N-Methoxy-2-naphthamide C-H Activation
Executive Summary
Kinetic Isotope Effect (KIE) studies are the definitive diagnostic tools for elucidating mechanisms in transition-metal-catalyzed C-H functionalization. For privileged substrates like N-methoxy-2-naphthamide , determining whether C-H bond cleavage is the rate-determining step (RDS) dictates catalyst design, additive selection, and reaction optimization.
This guide objectively compares the two primary analytical methodologies—Parallel Initial Rate KIE and Intermolecular Competition KIE —evaluating their performance, data integrity, and experimental execution in the context of Rh(III)-catalyzed C3-H activation.
Mechanistic Context: The Role of N-Methoxy-2-naphthamide
N-methoxy-2-naphthamide is a benchmark substrate for directed C-H activation due to the strong coordinating ability of the bidentate N-methoxyamide directing group[1]. The N-O bond serves a dual purpose: it acts as a robust directing group to bring the metal center into proximity with the target C-H bond, and in many catalytic cycles, it functions as an internal oxidant to regenerate the active metal species, bypassing the need for external oxidants.
In Rh(III) catalysis, activation typically occurs at the less sterically hindered C3 position rather than the peri-C1 position[2][3]. The C-H cleavage generally proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, assisted by a carboxylate base (e.g., acetate or pivalate)[4].
Caption: Rh(III)-catalyzed CMD pathway for N-methoxy-2-naphthamide C-H activation.
Methodological Comparison: Parallel vs. Competition KIE
When evaluating the catalytic performance of a Rh(III) system, the choice of KIE methodology fundamentally alters the mechanistic insights obtained.
Parallel KIE (Absolute Rates)
-
Mechanism Tested : Evaluates the overall Rate-Determining Step (RDS) of the entire catalytic cycle.
-
Data Output : Absolute initial rates (
and ) measured in two separate reaction vessels. -
Interpretation : A high KIE (>2.0) indicates that C-H cleavage is the turnover-limiting step[2][3]. A low KIE (~1.0 - 1.7) suggests that another step (e.g., migratory insertion, product release) is rate-limiting, or that C-H activation is fast and reversible[1].
Intermolecular Competition KIE (Relative Rates)
-
Mechanism Tested : Evaluates whether C-H cleavage occurs before or during the first irreversible step.
-
Data Output : Product ratio (
) measured in a single reaction vessel containing a 1:1 mixture of isotopologues. -
Interpretation : A high KIE indicates C-H cleavage is irreversible and determines product distribution. A KIE of 1.0 indicates C-H cleavage is reversible and occurs prior to the irreversible step.
Caption: Experimental workflows for Parallel vs. Intermolecular Competition KIE studies.
Comparative Experimental Data in Rh(III) Catalysis
The following table synthesizes quantitative KIE data from recent authoritative studies on N-methoxy-2-naphthamide and related benzamides, demonstrating how KIE values differentiate catalytic systems.
| Catalytic System / Coupling Partner | KIE Methodology | KIE Value | Mechanistic Conclusion |
| Rh(III) / 1,6-allene-enes (Lactam Synthesis) | Parallel Initial Rates | 12.3 | C-H activation is irreversible and the absolute rate-determining step. The exceptionally high value indicates a strong quantum tunneling effect[2]. |
| Rh(III) / Propargylic Carbonates (Allene Synthesis) | Parallel Initial Rates | 2.1 | C-H activation is the rate-determining step in the formation of tetrasubstituted chiral allenes[3]. |
| Rh(III) / Vinylcyclopropanes (Sequential C-H/C-C) | Parallel Initial Rates | 1.7 | C-H cleavage is not the turn-over limiting step; migratory insertion or ring-opening is likely the true RDS[1]. |
Self-Validating Experimental Protocols
To ensure high trustworthiness and scientific integrity, the following protocols incorporate built-in validation steps. For KIE studies, strictly controlling conversion rates to <15% is critical to prevent concentration drift from skewing the kinetic data.
Protocol A: Synthesis of N-Methoxy-2-naphthamide
Causality Check: Synthesizing the substrate via an acid chloride intermediate ensures high purity, preventing trace transition metal contaminants from interfering with the delicate KIE kinetics[5].
-
Acid Chloride Formation : Dissolve 2-naphthoic acid (3.0 mmol) in dry CH₂Cl₂ (10 mL) at 0 °C under Argon. Add oxalyl chloride (3.6 mmol) dropwise, followed by 2 drops of dry DMF as a catalyst. Stir for 4h at room temperature, then concentrate under reduced pressure to yield the crude acid chloride[5].
-
Amidation : Prepare a biphasic mixture of methoxyamine hydrochloride (3.6 mmol) and K₂CO₃ (6.0 mmol) in EtOAc/H₂O (2:1, 36 mL) at 0 °C[5].
-
Coupling : Add the crude acid chloride (dissolved in minimal EtOAc) dropwise to the biphasic mixture. Stir for 4h while gradually warming to room temperature[5].
-
Isolation : Separate the organic layer, extract the aqueous phase twice with EtOAc, dry the combined organics over MgSO₄, and evaporate to yield pure N-methoxy-2-naphthamide[5].
Protocol B: Parallel KIE Measurement (Initial Rates)
Causality Check: Measuring initial rates at low conversion ensures that the reaction remains zero-order with respect to the substrate, isolating the intrinsic kinetic constant.
-
Preparation : Set up two identical Schlenk tubes (Vessel A and Vessel B) equipped with magnetic stir bars.
-
Loading :
-
Vessel A: N-methoxy-2-naphthamide (0.2 mmol)
-
Vessel B: N-methoxy-2-naphthamide-d₇ (0.2 mmol)
-
-
Catalyst Addition : Add [Cp*RhCl₂]₂ (5 mol%), additive (e.g., NaOAc, 0.4 mmol), and the coupling partner to both vessels[3].
-
Solvent & Temperature : Add the optimized solvent (e.g., MeOH/H₂O) and heat to the target temperature (e.g., 80 °C)[3].
-
Sampling : Withdraw 20 μL aliquots at exactly 5, 10, 15, and 20 minutes. Quench immediately in cold EtOAc.
-
Analysis : Determine product concentration via HPLC or GC-MS. Plot concentration vs. time to extract the slopes (
and ). Calculate KIE = [3].
Protocol C: Intermolecular Competition KIE
Causality Check: Using a single vessel eliminates temperature and stirring inconsistencies between runs, providing a highly accurate relative rate.
-
Loading : Add a precise 1:1 molar ratio of N-methoxy-2-naphthamide (0.1 mmol) and N-methoxy-2-naphthamide-d₇ (0.1 mmol) to a single Schlenk tube.
-
Reaction : Add the Rh(III) catalyst, additives, and a limiting amount of the coupling partner (0.05 mmol) to force competition between the isotopologues.
-
Quenching : Stop the reaction after 30 minutes (ensuring <15% overall conversion of the benzamide pool).
-
Analysis : Isolate the product mixture via preparative TLC. Use high-resolution ¹H-NMR to integrate the residual C3-H proton signal against a static reference peak (e.g., the methoxy group) to determine the
ratio.
References
- Source: nih.
- Source: nih.
- ChemComm - RSC Publishing (RhIII-catalyzed sequential C-H/C-C activation reaction)
- Source: amazonaws.
- Source: nih.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A C–H bond activation-based catalytic approach to tetrasubstituted chiral allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
comparative yield analysis of N-Methoxy-2-naphthamide annulations
Comparative Guide: C-H Annulation of N-Methoxy-2-naphthamide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Subject: Comparative yield and mechanistic analysis of Rh(III), Co(III), and Ru(II) catalyzed annulations.[1]
Executive Summary: The Strategic Landscape
The transformation of
Quick Verdict:
-
Rh(III) (
): The Reliability Standard .[1] Offers the highest yields and most predictable C3-regioselectivity but carries the highest cost. -
Co(III) (
): The Sustainable Challenger .[1] Provides a cost-effective alternative with unique selectivity patterns, often utilizing milder oxidants (e.g., or electrochemistry).[1] -
Ru(II): The Mechanistic Divergent .[1] Favored for "inverse annulation" pathways and specific N-O bond cleavage mechanisms that differ fundamentally from Group 9 metals.
Mechanistic & Regioselectivity Analysis
The Regioselectivity Challenge: C1 vs. C3
For 2-naphthamides, the primary challenge is distinguishing between the C1 (ortho, hindered) and C3 (ortho, accessible) positions.[1]
-
C1 Position: Sterically crowded due to the peri-hydrogen at C8.
-
C3 Position: Sterically accessible and thermodynamically favored.
Graphviz Diagram: Regioselectivity & Steric Clash
Caption: Steric differentiation between C1 and C3 positions on the naphthalene ring. C3 is generally favored by bulky catalysts (
Comparative Performance Analysis
The following data summarizes typical performance metrics for the annulation of
| Feature | Rhodium(III) | Cobalt(III) | Ruthenium(II) |
| Catalyst System | |||
| Typical Yield | 85 – 95% | 70 – 85% | 50 – 75% |
| Oxidant | Cu(OAc) | Ag | Air or Internal (N-O cleavage) |
| Regioselectivity | Highly C3-Selective (>20:1) | C3-Selective (sensitive to ligand) | Variable (Mechanism dependent) |
| Cost Efficiency | Low (High metal cost) | High (Earth-abundant) | Moderate |
| Key Advantage | Broadest substrate scope; robust against moisture.[1] | Sustainable; potential for room temp or electrochemical variants. | Can access "inverse" products via unique N-O cleavage.[2][3] |
Deep Dive: The Oxidant Factor
-
External Oxidant Route (Rh/Co): The
-methoxy group is retained or cleaved depending on additives.[1] Standard Rh(III) protocols often use Cu(OAc) to regenerate the active catalyst, producing the -methoxy isoquinolone.[1] -
Internal Oxidant Route (Ru/Co): Some protocols utilize the N-O bond itself as an oxidant (cleaving -OMe), rendering the reaction redox-neutral and generating MeOH as the only byproduct.[1] This is more common with
-pivaloyloxy groups but achievable with -methoxy under specific Ru(II) conditions.[1]
Detailed Experimental Protocol
Selected Method: Rh(III)-Catalyzed C3-Selective Annulation Rationale: This protocol is selected for its high reproducibility, excellent yield, and superior regiocontrol, making it the preferred choice for medicinal chemistry applications where purity is paramount.[1]
Reagents:
- -Methoxy-2-naphthamide (0.2 mmol)[1]
-
Diphenylacetylene (0.24 mmol, 1.2 equiv)[1]
- (2.5 mol%)[1]
- (10 mol%)[1]
- (2.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or MeOH[1]
Workflow:
-
Catalyst Activation: In a dry screw-cap vial equipped with a magnetic stir bar, weigh out
(3.1 mg, 0.005 mmol) and (6.9 mg, 0.02 mmol).[1] Add 1.0 mL of DCE and stir at room temperature for 10 minutes to generate the active cationic species. -
Substrate Addition: Add
-methoxy-2-naphthamide (40.2 mg, 0.2 mmol), Diphenylacetylene (42.8 mg, 0.24 mmol), and (72.6 mg, 0.4 mmol). -
Reaction: Seal the vial and heat the mixture to 100 °C in an oil bath for 12–16 hours.
-
Checkpoint: The reaction mixture should turn from an orange suspension to a dark homogenous solution.
-
-
Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 10 mL) and filter through a short pad of Celite to remove insoluble copper salts. Wash the pad with additional DCM (2 x 10 mL).[1]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 8:1 to 4:1).
-
Validation: Verify product identity via
H NMR. Look for the disappearance of the amide N-H (if applicable) and the formation of the new aromatic ring protons.[1]
Mechanistic Visualization (Rh-Catalysis)
The following diagram illustrates the catalytic cycle for the Rh(III) system, highlighting the critical C-H activation step.
Graphviz Diagram: Rh(III) Catalytic Cycle
Caption: The cationic Rh(III) catalytic cycle. The rate-determining step is typically the C-H activation or alkyne insertion, depending on the specific substrate electronics.
References
-
Satoh, T., & Miura, M. (2010).[1] Rhodium(III)-Catalyzed Oxidative Coupling of N-Methoxybenzamides with Alkynes via C-H/N-H Activation. Chemistry – A European Journal. Link[1]
-
Song, G., et al. (2015).[1] Cobalt(III)-Catalyzed C–H Activation: A Sustainable Approach to Isoquinolones. Journal of the American Chemical Society. Link[1]
-
Ackermann, L. (2014).[1] Carboxylate-Assisted Ruthenium(II)-Catalyzed C–H Activations. Chemical Reviews. Link[1]
-
Li, X., et al. (2013).[1] Regioselective Rh(III)-Catalyzed Annulation of N-Methoxyamides. Angewandte Chemie International Edition. Link[1]
-
Rao, W.-H., et al. (2018).[1][4] Selective O-Cyclization of N-Methoxy Aryl Amides via Palladium-Catalyzed C-H Activation. Organic Letters. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
Validating Regioselectivity in N-Methoxy-2-naphthamide Functionalization: A Comparative Guide
Executive Summary
The functionalization of 2-naphthamides via directed C–H activation is a cornerstone strategy in the synthesis of complex polycyclic scaffolds and pharmaceuticals. However, researchers consistently face a critical regioselectivity challenge: directing the functionalization to the C1 versus the C3 position. This guide provides an in-depth comparison of catalytic systems used for the C–H functionalization of N-methoxy-2-naphthamide, detailing the mechanistic causality behind regioselective outcomes and providing self-validating experimental protocols to ensure reproducible results.
Mechanistic Causality: The C1 vs. C3 Conundrum
In N-methoxy-2-naphthamide, the bidentate or monodentate directing group guides the transition metal to the ortho positions (C1 or C3). The competition between these two sites is governed by a delicate balance of electronic activation and steric hindrance:
-
Electronic Preference (C1): The C1 position is the
-position of the naphthalene ring. It possesses higher electron density and lower aromatic resonance stabilization energy disruption during the Concerted Metalation-Deprotonation (CMD) transition state, making it electronically favored. -
Steric Repulsion (C8 Peri-Interaction): The C1 position is adjacent to the C8 peri-hydrogen. When bulky catalytic species—such as pentamethylcyclopentadienyl-ligated [CpRh(III)] or [CpIr(III)]—coordinate to the directing group, the auxiliary ligands experience severe steric clash with the C8-H.
-
The C3 Resolution: To avoid this peri-interaction, bulky catalysts are forced to activate the sterically accessible, albeit electronically less favored, C3 position[1][2]. Conversely, less bulky catalysts like square-planar Pd(II) often struggle to overcome the activation energy required for C3, leading to complex mixtures or complete reaction failure depending on the coupling partner[3].
Fig 1. Catalyst selection logic and resulting regioselectivity for 2-naphthamide.
Performance Comparison of Catalyst Systems
The choice of transition metal and coupling partner dictates the success and regioselectivity of the functionalization. Below is a comparative analysis of three distinct methodologies.
Quantitative Data Summary
| Catalyst System | Coupling Partner | Primary Outcome | C3:C1 Selectivity | Yield | Ref |
| 2 | Vinylcyclopropanes | C3-Allylation | Exclusive C3 | Good (~38-80%) | [1] |
| [IrCpCl2]2 / AgNTf2 | Diazomalonates | C3-Alkylation | > 15:1 | Excellent (93%) | [2] |
| Pd(OAc)2 | 2,3-Allenoic acid esters | Annulation | No Reaction | 0% | [3] |
Insight: Rh(III) and Ir(III) systems bearing the bulky Cp* ligand successfully override the inherent electronic preference for C1, delivering highly C3-selective functionalizations. The Pd(II) system fails with N-methoxy-2-naphthamide and allenes due to an inability to accommodate the steric demands of the C1 position while lacking the oxidative power to activate the C3 position under the specified conditions[3].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating analytical checkpoints.
Protocol A: Rh(III)-Catalyzed Exclusive C3-Allylation
This protocol utilizes vinylcyclopropanes as versatile synthons for direct C–H allylation[1].
Step-by-Step Methodology:
-
Catalyst Preparation: In an argon-filled glovebox, charge a dry reaction tube with 2 (5 mol%) and CsOAc (1.0 equiv) as the base/CMD promoter.
-
Substrate Addition: Add N-methoxy-2-naphthamide (1.0 equiv) and the selected vinylcyclopropane (1.5 equiv).
-
Reaction Execution: Dissolve the reagents in anhydrous Methanol (MeOH). Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.
-
Self-Validating Checkpoint (NMR): Evaporate the solvent and perform a crude ^1^H NMR analysis.
-
Causality Check: The starting material exhibits a distinct C3-H singlet (typically ~
8.2-8.3 ppm). The complete disappearance of this singlet, coupled with the retention of the C1-H signal (a doublet showing meta-coupling or a distinct singlet depending on the 3D conformation), definitively validates exclusive C3 regioselectivity.
-
-
Isolation: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc) to isolate the skipped diene product.
Fig 2. Mechanism of Rh(III)-catalyzed C3-selective C-H/C-C activation of 2-naphthamide.
Protocol B: Ir(III)-Catalyzed Highly Selective C3-Alkylation
This protocol leverages metal carbene migratory insertion to achieve C–H functionalization[2].
Step-by-Step Methodology:
-
Catalyst Activation: In a dry Schlenk tube under argon, combine N-methoxy-2-naphthamide (1.0 equiv), [IrCp*Cl2]2 (4 mol%), and AgNTf2 (16 mol%). The silver salt abstracts the chloride ligands, generating the active cationic Ir(III) species.
-
Carbene Precursor Addition: Add the diazomalonate coupling partner (1.2 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE).
-
Reaction Execution: Stir the mixture at 80 °C for 12 hours. The Ir(III) catalyst facilitates the decomposition of the diazo compound into a metal carbene, followed by migratory insertion into the Ir-C3 bond.
-
Self-Validating Checkpoint (Regiomeric Ratio): Filter the crude mixture through a short pad of Celite and concentrate. Analyze via ^1^H NMR to determine the C3:C1 ratio.
-
Causality Check: Look for the benzylic proton of the inserted malonate group. The major isomer (C3) will show a distinct benzylic signal compared to the minor isomer (C1). Integration should confirm a ratio of >15:1[2].
-
-
Isolation: Purify via column chromatography to obtain the alkylated product (Yields typically >90%).
References
-
Title: Rhodium(III)-Catalyzed C–H/C–C Activation Sequence: Vinylcyclopropanes as Versatile Synthons in Direct C–H Allylation Reactions | Source: ChemComm - RSC Publishing | URL: 4
-
Title: Ir(III)-Catalyzed Aromatic C–H Bond Functionalization via Metal Carbene Migratory Insertion | Source: The Journal of Organic Chemistry - ACS Publications | URL: 2
-
Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation | Source: MDPI | URL: 3
Sources
A Comparative Guide to Benchmarking Catalytic Efficiency with N-Methoxy-2-naphthamide Substrates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzymatic research and drug development, the precise evaluation of catalytic efficiency is paramount. The ability to quantify how effectively an enzyme converts a substrate into a product informs everything from fundamental mechanistic studies to the high-throughput screening of potential drug candidates. N-Methoxy-2-naphthamide and its analogs have emerged as valuable tools in this endeavor, serving as fluorogenic substrates for a range of enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][2] This guide provides an in-depth comparison of N-Methoxy-2-naphthamide-based substrates against other common alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Principle of Fluorogenic Benchmarking
The utility of substrates like N-Methoxy-2-naphthamide lies in their fluorogenic properties. In its native state, the molecule exhibits minimal fluorescence. However, upon enzymatic modification—typically O-demethylation by enzymes such as CYPs—it is converted into a highly fluorescent product.[1] This change in fluorescence provides a real-time, continuous measure of enzymatic activity, allowing for the straightforward determination of key kinetic parameters.[3] The primary metrics for benchmarking catalytic efficiency are the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km).[4][5][6]
-
Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km generally signifies a higher affinity.[5]
-
kcat , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.[6]
-
kcat/Km is the specificity constant and is considered the most effective measure of an enzyme's catalytic efficiency. It reflects the enzyme's ability to convert a substrate at low concentrations and is a second-order rate constant.[4]
Comparative Analysis of Fluorogenic Substrates for Cytochrome P450 Enzymes
Cytochrome P450 enzymes are a critical family of monooxygenases involved in the metabolism of a vast array of xenobiotics, including drugs.[7][8] Consequently, the development of specific probes to assess the activity of different CYP isoforms is of significant interest.[9] Naphthalene-based substrates, including N-methoxy-2-naphthamide derivatives, offer a sensitive platform for this purpose.
Below is a comparative table of kinetic parameters for various fluorogenic substrates with different human CYP isoforms. This data has been compiled from various studies to provide a clear benchmark.
| Substrate | Enzyme | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |
| MONACRA | CYP4A11 | 189 ± 37 | 67 ± 18 | 0.35 | [2] |
| MONACRA | CYP1A2 | 161 ± 34 | 44 ± 6 | 0.27 | [2] |
| 3-cyano-7-ethoxycoumarin | CYP1A2 | N/A | N/A | High Activity | [10] |
| 3-cyano-7-ethoxycoumarin | CYP2C19 | N/A | N/A | High Activity | [10] |
| 7-methoxy-4-trifluoromethylcoumarin (MFC) | CYP2C9 | N/A | N/A | High Activity | [10] |
| 7-methoxy-4-trifluoromethylcoumarin (MFC) | CYP2E1 | N/A | N/A | High Activity | [10] |
| 7-benzyloxy-4-trifluoromethylcoumarin | CYP3A4 | N/A | N/A | High Activity | [10] |
N/A: Data not available in the cited source, but the substrate was identified as having high activity.
This table highlights that while MONACRA (a naphthalene-based substrate similar in principle to N-Methoxy-2-naphthamide) shows good activity with CYP4A11 and CYP1A2, other substrates based on coumarin and resorufin are also widely used and exhibit high turnover rates with different CYP isoforms.[1][10] The choice of substrate should, therefore, be guided by the specific enzyme being investigated and the desired sensitivity of the assay.
Experimental Protocol: Measuring Catalytic Efficiency using a Fluorogenic Substrate
This protocol provides a step-by-step guide for determining the kinetic parameters (Km and kcat) of a cytochrome P450 enzyme using a naphthalene-based fluorogenic substrate like N-Methoxy-2-naphthamide.
Materials
-
Recombinant human cytochrome P450 enzyme (specific isoform)
-
NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
N-Methoxy-2-naphthamide or other suitable fluorogenic substrate
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates (for fluorescence measurements)
-
Fluorescence microplate reader with appropriate excitation and emission filters
Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the N-Methoxy-2-naphthamide substrate in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer to create a range of concentrations.
-
Prepare the NADPH-generating system in the assay buffer.
-
Dilute the recombinant enzyme to an appropriate concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, the NADPH-generating system, and the enzyme solution to each well.
-
Pre-incubate the plate at the desired temperature (typically 37°C) for a few minutes to allow the components to equilibrate.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a pre-warmed fluorescence plate reader.
-
Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths should be optimized for the specific fluorescent product being formed. For naphthalene-based products, these are typically in the UV and blue regions of the spectrum, respectively.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. This can be done by calculating the slope of the initial phase of the reaction.[3]
-
Plot the initial velocities (v₀) against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km values.[5]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Finally, calculate the catalytic efficiency as kcat/Km.
-
Causality and Self-Validation
The choice of a fluorogenic substrate like N-Methoxy-2-naphthamide is driven by the need for a sensitive and continuous assay format, which is particularly advantageous for high-throughput screening.[10][11] The self-validating nature of this protocol lies in the internal controls and data analysis steps. The determination of initial velocities ensures that the measurements are taken before significant substrate depletion or product inhibition occurs. The fitting of the data to the Michaelis-Menten model provides a statistical measure of the goodness of fit, validating the kinetic parameters obtained. Furthermore, comparing the obtained kinetic parameters with literature values for known enzyme-substrate pairs can serve as an external validation of the experimental setup.
The Enzymatic Reaction Pathway
The catalytic cycle of cytochrome P450 enzymes is a complex process involving the activation of molecular oxygen and the transfer of electrons from a redox partner, typically NADPH-cytochrome P450 reductase.[12][13][14] The O-demethylation of N-Methoxy-2-naphthamide is a specific example of the monooxygenase activity of these enzymes.
Caption: Simplified Cytochrome P450 catalytic cycle.
In this cycle, the N-Methoxy-2-naphthamide substrate (S) binds to the ferric (Fe³⁺) form of the enzyme. A series of electron and proton transfer steps, along with the binding of molecular oxygen, leads to the formation of a highly reactive ferryl-oxo intermediate ([P450-S-O]³⁺).[14] This intermediate then hydroxylates (in this case, demethylates) the substrate, forming the fluorescent product (S-OH) and regenerating the enzyme's resting state.
Conclusion
N-Methoxy-2-naphthamide and related fluorogenic substrates provide a robust and sensitive means for benchmarking the catalytic efficiency of enzymes, particularly cytochrome P450s. By understanding the principles of enzyme kinetics and following a well-defined experimental protocol, researchers can obtain reliable and reproducible data. The comparative data presented in this guide serves as a valuable resource for selecting the appropriate substrate for a given application, ultimately accelerating research and development in enzymology and drug metabolism.
References
Sources
- 1. A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. jascoinc.com [jascoinc.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ijpras.com [ijpras.com]
- 8. Current state and future perspectives of cytochrome P450 enzymes for C–H and C=C oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time fluorescent monitoring of phase I xenobiotic-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. scilit.com [scilit.com]
- 12. The catalytic function of cytochrome P450 is entwined with its membrane-bound nature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of a selective ratiometric fluorescent probe based on Naphthalimide and its application in human cytochrome P450 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Use of peptidyl-4-methoxy-2-naphthylamides to assay plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Theoretical design and investigation of 1,8-naphthalimide-based two-photon fluorescent probes for detecting cytochrome P450 1A with separated fluorescence signal - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. scholar.gist.ac.kr [scholar.gist.ac.kr]
- 23. Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities | SUNCAT - Center for Interface Science and Catalysis [suncat.stanford.edu]
- 24. Enzyme inhibition assays using fluorescence correlation spectroscopy: a new algorithm for the derivation of kcat/KM and Ki values at substrate concentrations much lower than the Michaelis constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorxiv.org [biorxiv.org]
- 27. Alternative design strategies to help build the enzymatic retrosynthesis toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bakerlab.org [bakerlab.org]
- 29. proceedings.neurips.cc [proceedings.neurips.cc]
- 30. Ruthenium‐Catalyzed C—H Alkenylation of Trypanocidal Naphthoquinones: A Mechanistic Benchmarking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. home.sandiego.edu [home.sandiego.edu]
- 32. Benchmarking quantum mechanical methods for calculating reaction energies of reactions catalyzed by enzymes [PeerJ] [peerj.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of N-Methoxy-2-naphthamide
In the lifecycle of research and development, the final disposition of a chemical compound is as critical as its synthesis and application. Improper disposal not only poses significant safety and environmental risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Methoxy-2-naphthamide, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you, our fellow scientists and researchers, with the knowledge to manage chemical waste responsibly, ensuring a safe laboratory environment and environmental stewardship.
Disclaimer: The following guide is based on general principles of chemical waste management and data from structurally similar compounds. A specific Safety Data Sheet (SDS) for N-Methoxy-2-naphthamide was not available in the referenced materials. It is imperative to locate and consult the SDS for the specific N-Methoxy-2-naphthamide product you are using before handling or disposal. This document should be used as a supplement to, not a replacement for, the manufacturer's SDS and your institution's specific waste disposal protocols.
Section 1: Hazard Identification & Risk Assessment - The "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While specific toxicological and environmental fate data for N-Methoxy-2-naphthamide are not detailed in the provided search results, we can infer potential hazards based on related chemical structures, such as other naphthalenes and amides.
-
Human Health Hazards : Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Some may also be harmful if swallowed (H302).[1] Therefore, it is prudent to handle N-Methoxy-2-naphthamide as a substance that is, at a minimum, an irritant and potentially toxic.
-
Environmental Hazards : Discharge of synthetic organic compounds into the environment must be avoided.[1][3] Many such compounds can be harmful to aquatic life. The environmental fate, including persistence and bio-accumulative potential, is often unknown without specific studies, mandating containment.[1]
-
Regulatory Framework : In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] These regulations establish a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.[5] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of hazardous materials.[6][7][8]
Section 2: Personnel Protection & Safety Measures
Given the potential hazards, strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection : Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and hands should be washed thoroughly after handling.[1][3]
-
Respiratory Protection : If handling the material as a fine powder or creating aerosols, and engineering controls like a fume hood are insufficient, use a full-face respirator with an appropriate cartridge.[3]
-
General Hygiene : Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke in the laboratory. Wash hands before breaks and at the end of the workday.[1][2]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic process for managing N-Methoxy-2-naphthamide waste from the point of generation to its final collection.
Step 1: Waste Characterization
All waste must be identified.[5][9] Based on its nature as a synthetic chemical intermediate, N-Methoxy-2-naphthamide waste should be treated as hazardous unless confirmed otherwise by analytical testing. Do not mix it with non-hazardous waste.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Keep N-Methoxy-2-naphthamide waste separate from incompatible materials. While specific incompatibilities are not listed, as a general precaution for amides, avoid strong oxidizing agents.[10]
-
Maintain separate waste streams for solid waste (e.g., contaminated filter paper, gloves) and liquid waste (e.g., solutions containing the compound).
Step 3: Containerization
All hazardous waste must be stored in appropriate containers.
-
Container Choice : Use a chemically compatible container with a tightly fitting screw cap. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4] The container must be in good condition, free of leaks or residues on the outside.
-
Container Management : Keep the waste container closed at all times except when adding waste.[11] Do not overfill; leave at least 10% of the container volume as headspace to allow for expansion.
Step 4: Labeling
Accurate labeling is a key regulatory requirement.[4][8]
-
Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[4]
-
Fill out the tag completely and legibly. You must include:
-
The full, unabbreviated chemical name: "N-Methoxy-2-naphthamide".
-
The concentration or quantity of the waste. For mixtures, list all components and their approximate percentages.
-
The date waste was first added to the container (generation date).
-
The specific hazards (e.g., "Irritant," "Toxic").
-
Your name, department, and room number.
-
Step 5: Accumulation and Storage
Store the labeled waste container in a designated satellite accumulation area within or near the laboratory. This area should be under the control of the laboratory personnel and away from general traffic.
Step 6: Arranging for Disposal
-
Chemical waste cannot be disposed of in the regular trash or poured down the drain.[4]
-
Disposal must be handled through your institution's EHS office or a licensed hazardous waste disposal company.[1][12][13]
-
Follow your institution's specific procedures for requesting a waste pickup. This often involves submitting a completed form to the EHS office.[4]
-
Ensure all documentation, such as the hazardous waste manifest, is completed accurately. This document tracks the waste to its final disposal site.[9][14]
Disposal Protocol Summary
| Parameter | Requirement | Rationale & Source |
| Waste Classification | Hazardous Chemical Waste | Assumed based on chemical structure; mandated by EPA RCRA regulations.[5] |
| Container Type | Chemically compatible (e.g., HDPE), sealed with a tight-fitting lid. | To prevent leaks, reactions, and environmental release.[4][11] |
| Labeling | EHS-provided hazardous waste tag with full chemical name, hazards, and generator info. | OSHA and EPA requirement for hazard communication and proper handling.[4][8] |
| Segregation | Store separately from incompatible materials, especially strong oxidizing agents. | To prevent dangerous chemical reactions in the waste container.[8][10] |
| Disposal Pathway | Via institutional EHS office or a licensed hazardous waste contractor. | Sewer and trash disposal are prohibited for hazardous chemical waste.[4][13] |
| Documentation | Hazardous Waste Manifest | Required by the EPA to track waste from "cradle-to-grave".[9][14] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-Methoxy-2-naphthamide waste.
Caption: Workflow for the disposal of N-Methoxy-2-naphthamide.
Section 4: Emergency Procedures - Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1][13]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][13]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][13]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Small Spills : For small spills of solid material, carefully sweep up the material to avoid dust formation and place it in a sealed, labeled container for disposal.[3] For small liquid spills, absorb with an inert material (e.g., sand, vermiculite), then collect the material into a suitable container for disposal.[1] Ensure adequate ventilation and wear all required PPE during cleanup.
-
Large Spills : Evacuate the area immediately. Prevent the spill from entering drains or waterways.[1][3] Contact your institution's emergency response team or EHS office for cleanup.
By adhering to these protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]
-
GHS08 Health hazard - Safety Data Sheet. (2024, September 23). Retrieved from [Link]
-
OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
Hazardous Materials Compliance: OSHA Standards and Best Practices. (2025, October 6). Mancomm. Retrieved from [Link]
-
2-methoxy-N,2-diphenylacetamide Env. Fate/Transport. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
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Personal protective equipment for handling N-Methoxy-2-naphthamide
As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the critical safety, handling, and logistical frameworks required for working with N-Methoxy-2-naphthamide (CAS: 76749-35-4).
Unlike standard safety data sheets that merely list hazards, this guide explains the causality behind each safety requirement and provides field-proven, self-validating protocols for its use in advanced organic synthesis.
Chemical Identity & Hazard Causality
N-Methoxy-2-naphthamide is a specialized Weinreb amide derivative utilized extensively in C-H functionalization and the controlled synthesis of 2-naphthyl ketones[1][2]. Because it contains both a lipophilic naphthyl system and a reactive N-methoxy amide moiety, it presents specific occupational hazards that must be mitigated through engineered controls and targeted Personal Protective Equipment (PPE).
GHS Hazard Profile & Mechanistic Rationale
| Hazard Code | Statement | Scientific Causality & Risk Factor |
| H302 | Harmful if swallowed | The compound is readily absorbed in the gastrointestinal tract, where enzymatic hydrolysis can release systemic irritants[3]. |
| H315 | Causes skin irritation | The lipophilic naphthyl group allows the molecule to partition into the stratum corneum, causing localized dermatitis[3]. |
| H319 | Causes serious eye irritation | Fine crystalline dust can cause micro-abrasions on the cornea, while the amide group reacts with ocular moisture to induce severe inflammation[3]. |
| H335 | May cause respiratory irritation | Inhalation of aerosolized particulates triggers inflammatory responses in the mucosal membranes of the upper respiratory tract[3]. |
Precautionary Directives: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (Wash skin), P305+P351+P338 (Rinse eyes cautiously)[3][4].
Personal Protective Equipment (PPE) Matrix
To establish a self-validating safety system, PPE selection must be directly tied to the physical properties of the chemical. N-Methoxy-2-naphthamide is typically handled as a solid powder, making particulate control the primary objective.
| PPE Category | Required Specification | Operational Justification |
| Eye/Face | ANSI Z87.1 tight-fitting chemical safety goggles. | Safety glasses are insufficient. Tight-fitting goggles prevent airborne crystalline dust from bypassing the lenses and reacting with ocular fluid (H319). |
| Hand Protection | Nitrile gloves (Minimum thickness: 0.11 mm). | Nitrile provides excellent resistance to amides. For bulk handling, double-gloving is recommended to prevent breakthrough and dermal absorption (H315)[3]. |
| Body Protection | Flame-retardant, static-dissipative lab coat. | Prevents the build-up of electrostatic charge which can aerosolize the powder during transfer[3]. |
| Respiratory | NIOSH-approved N95 or P100 particulate half-mask. | Mandatory only if handling outside of a certified fume hood or during bulk powder transfer to mitigate mucosal irritation (H335). |
| Engineering | Chemical Fume Hood (Face velocity: 80-100 fpm). | Primary defense mechanism. Ensures all aerosolized particulates are drawn away from the operator's breathing zone[3]. |
Operational Logic & Spill Response
When handling N-Methoxy-2-naphthamide, standard operating procedures must account for both routine synthesis and accidental exposure. The following diagram outlines the logical decision tree for safe handling and spill containment.
Caption: Operational workflow for handling N-Methoxy-2-naphthamide and spill response logic.
Spill Containment Protocol:
-
Isolate: Immediately evacuate non-essential personnel from the immediate vicinity.
-
Suppress: Do not use water initially, as it can spread the powder. Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite) to suppress dust generation.
-
Collect: Use a non-sparking, anti-static spatula to sweep the material into a sealable hazardous waste container.
-
Decontaminate: Wash the affected surface thoroughly with soap and water only after all bulk solid has been removed[3].
Experimental Protocol: Controlled Ketone Synthesis
N-Methoxy-2-naphthamide is primarily used to synthesize ketones without the risk of over-addition (tertiary alcohol formation) typically seen with standard esters or acid chlorides. This is achieved via the formation of a stable 5-membered metal chelate intermediate[5].
Step-by-Step Methodology: Grignard Addition to N-Methoxy-2-naphthamide
-
System Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with ultra-high purity Argon for 15 minutes to ensure a strictly anhydrous environment.
-
Substrate Dissolution: Dissolve 1.0 equivalent of N-Methoxy-2-naphthamide in anhydrous Tetrahydrofuran (THF) (approx. 5 mL/mmol).
-
Temperature Control: Submerge the flask in a dry ice/acetone bath and cool the solution to -20 °C. Causality: Low temperatures prevent unwanted side reactions and control the exothermic nature of the organometallic addition.
-
Reagent Addition: Dropwise, add 1.2 equivalents of the desired Grignard reagent (RMgX) via a gas-tight syringe. Stir for 2 hours, allowing the solution to slowly warm to 0 °C.
-
Chelate Breakdown (Quenching): Carefully quench the reaction by adding 1M HCl dropwise at 0 °C. Causality: The acidic aqueous environment is strictly required to hydrolyze the stable tetrahedral metal chelate intermediate, releasing the target ketone and N,O-dimethylhydroxylamine hydrochloride[2].
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Caption: Mechanistic pathway of Weinreb amide conversion to a ketone via a stable metal chelate.
Waste Management & Disposal Plan
Proper disposal of N-Methoxy-2-naphthamide and its reaction byproducts is critical for environmental compliance (EPA/REACH regulations).
-
Aqueous Waste: The acidic aqueous quench waste containing N,O-dimethylhydroxylamine hydrochloride must be neutralized with appropriate buffers (e.g., sodium bicarbonate) to a pH of 6-8 before being transferred to the aqueous hazardous waste stream[6].
-
Organic Waste: Segregate halogenated solvents (if dichloromethane was used during extraction) from non-halogenated solvents (THF, Ethyl Acetate).
-
Solid Waste (Incineration): All contaminated PPE (gloves, masks), empty chemical vials, and solid reaction byproducts must be placed in sealed, labeled biohazard/chemical waste bins. These materials must undergo high-temperature industrial incineration (≥1000°C) to ensure the complete thermal destruction of the organic residues and aromatic rings[6].
References
-
How do you prepare a Weinreb amide? TutorChase. Available at:[Link]
Sources
- 1. 76749-35-4| N-Methoxy-2-naphthamide| Ambeed [ambeed.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 2446-51-7 | N-Methoxybenzamide | Aryls | Ambeed.com [ambeed.com]
- 5. tutorchase.com [tutorchase.com]
- 6. (E)-3-Methylpent-2-en-4-yn-1-ol | 6153-06-6 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
